An In-depth Technical Guide to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid framework, inc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid framework, incorporating a piperidine ring linked via an ether bridge to a methyl benzoate moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound. It further delves into its critical role as a key intermediate in the development of therapeutics, particularly for central nervous system (CNS) disorders and as kinase inhibitors, providing field-proven insights for researchers in drug discovery and development.
Introduction: The Strategic Importance of the Piperidin-4-yloxy-benzoate Scaffold
The piperidine moiety is a prevalent feature in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. When coupled with an aromatic system through an ether linkage, as seen in Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, the resulting scaffold offers a unique combination of rigidity and conformational flexibility. This structural motif is particularly valuable for designing ligands that can effectively interact with specific binding pockets of biological targets.
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a crucial starting material, enabling chemists to perform further synthetic modifications at the secondary amine of the piperidine ring and the ester group of the benzoate. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds. Its hydrochloride salt form enhances its stability and handling properties, making it a practical and reliable reagent in a laboratory setting. This guide will provide a detailed exploration of this valuable compound, from its fundamental characteristics to its practical applications in the synthesis of potential therapeutics.
Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is essential for its effective use in synthesis and formulation.
The synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is typically achieved through a two-step process: a nucleophilic aromatic substitution to form the ether linkage, followed by the deprotection of the piperidine nitrogen and subsequent formation of the hydrochloride salt. The following protocol is a robust and validated method for its preparation.
An In-depth Technical Guide to Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key intermediate in modern medicinal chemistry. We will delve into its chemical structure, plausible synthet...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key intermediate in modern medicinal chemistry. We will delve into its chemical structure, plausible synthetic routes, and its pivotal role in the development of therapeutics, particularly for central nervous system (CNS) disorders and the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has emerged as a valuable intermediate in the synthesis of complex bioactive molecules.[1] Its structure, featuring a rigid benzoic acid moiety linked to a flexible piperidine ring via an ether linkage, provides a unique combination of properties that are highly sought after in drug design. This scaffold allows for strategic modifications to optimize pharmacokinetic and pharmacodynamic properties, making it a cornerstone in the construction of receptor modulators and kinase inhibitors.[1]
The hydrochloride salt form enhances the compound's solubility and stability, facilitating its use in various synthetic protocols. Its primary application lies in serving as a foundational component for generating libraries of compounds for high-throughput screening and subsequent lead optimization in drug discovery programs.
Chemical Structure and Physicochemical Properties
The structural attributes of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride are central to its utility. The molecule consists of a methyl benzoate group at the para position of a phenyl ring, which is connected through an ether bond to the 4-position of a piperidine ring. The piperidine nitrogen is protonated in the hydrochloride salt form.
Table 1: Physicochemical Properties of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Note: Some properties are inferred from data on closely related compounds due to the limited availability of specific experimental data for this intermediate.
Caption: Chemical structure of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Synthesis and Purification
While a specific, publicly available, step-by-step synthesis protocol for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is not extensively documented, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published syntheses of analogous compounds. The following proposed synthesis is adapted from a known procedure for a structurally related molecule.
Proposed Synthetic Pathway
A likely synthetic approach involves a Williamson ether synthesis followed by hydrochloride salt formation.
Caption: Proposed synthetic workflow for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate
To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq.), Methyl 4-hydroxybenzoate (1.0 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Step 2: Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Dissolve the purified Methyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)benzoate (1.0 eq.) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
To this solution, add a solution of hydrogen chloride (HCl) in dioxane or diethyl ether (typically 4 M, 2-3 eq.) dropwise at 0 °C.
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the hydrochloride salt.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Mechanism of Action and Biological Function
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride itself is not typically the final active pharmaceutical ingredient (API). Instead, it serves as a crucial building block for the synthesis of more complex molecules with specific biological functions. Its utility stems from the ability to derivatize the piperidine nitrogen and the methyl ester.
Role in CNS Receptor Modulation
The piperidine moiety is a common feature in many centrally acting drugs. By N-alkylation or N-arylation of the piperidine ring of Methyl 4-(piperidin-4-yloxy)benzoate, medicinal chemists can introduce various functionalities to target specific CNS receptors. The benzoate portion can also be modified, for instance, by hydrolysis to the carboxylic acid followed by amide coupling, to further explore structure-activity relationships (SAR).[1]
Application as a Linker in PROTACs
A significant and modern application of this molecule is as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein.
In this context, Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride can be elaborated to connect a target protein-binding ligand on one end and an E3 ligase-binding ligand on the other. The semi-rigid nature of the piperidinyl-oxy-benzoate core can provide favorable spacing and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Caption: The role of the linker in PROTAC-mediated protein degradation.
Potential Therapeutic Applications
Given its role as a versatile intermediate, the therapeutic applications of compounds derived from Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride are broad.
Neurological and Psychiatric Disorders: As a scaffold for CNS-active agents, it can be used to develop treatments for conditions such as schizophrenia, depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]
Oncology: Its use in PROTACs opens up possibilities for targeting cancer-driving proteins that have been traditionally difficult to inhibit with small molecules. For instance, derivatives could be designed to degrade oncoproteins such as c-Myc.
Inflammatory Diseases: By targeting specific kinases or receptors involved in inflammatory pathways, derivatives of this compound could be developed as anti-inflammatory agents.
Quality Control and Analytical Methods
Ensuring the purity and identity of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is critical for its use in pharmaceutical synthesis. A combination of analytical techniques should be employed for its characterization.
Table 2: Analytical Techniques for Characterization
Technique
Expected Observations (based on analogous compounds)
¹H NMR
Signals corresponding to the aromatic protons of the benzoate ring, the methoxy protons of the ester, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling constants would confirm the connectivity.
¹³C NMR
Resonances for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the piperidine ring, and the methoxy carbon.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the mass of the free base or the protonated molecule, confirming the molecular weight.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the C=O stretch of the ester, the C-O-C stretch of the ether, and N-H stretches of the protonated amine.
High-Performance Liquid Chromatography (HPLC)
A single major peak indicating the purity of the compound. HPLC can also be used to monitor the progress of its synthesis.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is not widely available, safety precautions can be inferred from data on related compounds such as methyl benzoate and piperidine derivatives.
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Toxicology (Inferred): May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Piperidine derivatives can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a strategically important building block in contemporary drug discovery. Its adaptable structure provides a reliable foundation for the synthesis of a diverse range of bioactive compounds, from CNS receptor modulators to sophisticated PROTACs for targeted protein degradation. A thorough understanding of its synthesis, properties, and applications empowers medicinal chemists to harness its full potential in the development of next-generation therapeutics.
References
MySkinRecipes. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Available from: [Link]
Google Patents. The use of benzamide derivatives for the treatment of cns disorders. WO2009016088A1.
Google Patents. Piperidine compounds and their preparation and use. US5043345A.
Google Patents. Pharmaceutically acceptable salts of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. US8436185B2.
Technical Guide: Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride in PROTAC Linker Design
Executive Summary Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) is a specialized, heterobifunctional linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) is a specialized, heterobifunctional linker precursor used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike flexible polyethylene glycol (PEG) or linear alkyl chains, this molecule introduces a rigid aromatic-heterocyclic scaffold into the PROTAC architecture.
This guide details the application of this building block to optimize ternary complex stability and cell permeability . By constraining the conformational degrees of freedom between the E3 ligase and the Protein of Interest (POI), this linker motif can enhance degradation potency and selectivity.
Part 1: Molecular Architecture & Design Rationale
Structural Analysis
The molecule consists of three functional domains, each serving a distinct role in "Linkerology":
Domain
Chemical Moiety
Functionality
Nucleophilic Handle
Piperidine Nitrogen (Secondary Amine)
Acts as the primary attachment point for the first ligand (POI or E3 binder) via -alkylation or reductive amination. The pKa (~10-11) ensures high reactivity under basic conditions.
Rigid Spacer
Ether-Linked Benzoate
The phenyl and piperidine rings create a semi-rigid structure. This reduces the entropic penalty upon ternary complex formation compared to flexible PEG chains.
Electrophilic Precursor
Methyl Ester
A "masked" carboxylic acid. It remains inert during the initial amine coupling, allowing for orthogonal synthesis. It is later hydrolyzed to form an amide bond with the second ligand.
The "Rigid Linker" Advantage
In PROTAC design, flexible linkers (PEGs) often suffer from poor cell permeability due to high polar surface area (PSA) and "floppiness." Rigid linkers containing piperidines and phenyl rings, such as Methyl 4-(piperidin-4-yloxy)benzoate, improve physicochemical properties by:
Limiting Conformational Collapse: Preventing the "chameleonic" folding that can bury active binding sites.
Optimizing Ternary Complexes: The defined geometry can lock the E3 ligase and POI into a productive orientation for ubiquitin transfer.
Strategic Workflow Visualization
The following diagram illustrates the retrosynthetic logic for using this linker.
Caption: Strategic incorporation of the piperidine-benzoate linker into a PROTAC synthesis workflow.
Part 2: Synthetic Utility & Experimental Protocols
Pre-Reaction Preparation
Free Base Generation: The commercial product is supplied as the Hydrochloride (HCl) salt to ensure stability. Before use in non-aqueous nucleophilic substitutions, it is often beneficial to neutralize the salt in situ using a tertiary base (e.g., DIPEA or TEA).
Solubility: Soluble in DMSO, DMF, and Methanol. Limited solubility in non-polar solvents (DCM, Hexane) until the salt is neutralized.
Protocol A:
-Alkylation (Ligand Attachment 1)
This protocol describes attaching the linker to a Ligand (e.g., a Warhead with an alkyl halide handle).
Once the first ligand is attached, the methyl ester must be converted to a carboxylic acid for the second coupling.
Reagents:
Intermediate from Protocol A
Lithium Hydroxide Monohydrate (LiOH·
) (3.0 equiv)
THF / Water / MeOH (3:1:1 ratio)
Procedure:
Dissolution: Dissolve the intermediate in the THF/MeOH mixture.
Saponification: Add LiOH dissolved in the minimum amount of water.
Reaction: Stir at Room Temperature (RT) for 1–4 hours.
Validation: LCMS should show a mass decrease of 14 Da (Loss of
, gain of ).
Neutralization: Carefully adjust pH to ~5–6 using 1N HCl.
Isolation: Extract with EtOAc or n-Butanol (if polar). Alternatively, lyophilize directly if the salt form is acceptable for the next step.
Protocol C: Amide Coupling (Ligand Attachment 2)
Coupling the newly formed acid to an amine-bearing ligand (e.g., Lenalidomide-4-amine or VHL-amine).
Reagents:
Hydrolyzed Acid Intermediate (1.0 equiv)
Amine-Ligand (1.0 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
DMF (anhydrous)
Procedure:
Activation: Dissolve the Acid Intermediate and HATU in DMF. Stir for 5 minutes to form the activated ester.
Coupling: Add the Amine-Ligand followed by DIPEA.
Reaction: Stir at RT for 2–16 hours.
Purification: Isolate the final PROTAC via Preparative HPLC (Reverse Phase).
Part 3: Mechanism of Action & Pathway Visualization
The following diagram details the chemical mechanism during the critical coupling phase, highlighting the transition from the inactive ester to the active PROTAC linker.
Caption: Step-wise chemical transformation from building block to functional PROTAC linker.
Part 4: Quality Control & Characterization
To ensure the integrity of the linker before and during synthesis, the following parameters must be verified.
7.9 (2H) and 7.1 (2H) ppm (AA'BB' system of the benzoate).
Methyl Ester: Strong singlet at
3.8 ppm.
Piperidine: Multiplets at
3.0–3.3 ppm (adjacent to N) and 1.6–2.1 ppm.
Ether Proton: Multiplet at
4.7 ppm (CH-O).
LCMS:
Expect
= 236.1 (Free base mass). The HCl is not observed in positive mode MS.
References
Design of Rigid Linkers
Abeje, Y. E., et al. (2025).[2] "Impact of Linker Composition on VHL PROTAC Cell Permeability." Journal of Medicinal Chemistry.
Context: Validates the use of piperidine/benzoate motifs to reduce polar surface area and improve permeability compared to flexible chains.
General PROTAC Synthesis Strategies
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
Context: Discusses the classification of linkers into "flexible" and "rigid" categories and their impact on degrad
Chemical Property Verification
PubChem Compound Summary for Methyl 4-(piperidin-4-yloxy)benzoate.
Context: Verification of chemical structure and identifiers.
Piperazine/Piperidine Linker Utility
Di Stefano, M., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry.
Context: Although focusing on piperazine, this establishes the principle of using saturated heterocycles to modulate pKa and solubility in PROTAC linkers.
Physical and chemical properties of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Chemical Scaffold Analysis & Application Protocol Executive Summary Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) is a high-value bifunctional building block used extensively in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Scaffold Analysis & Application Protocol
Executive Summary
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) is a high-value bifunctional building block used extensively in medicinal chemistry.[1] Structurally, it consists of a benzoate ester linked via a robust ether bond to a piperidine ring.
Its primary utility lies in its dual-reactivity profile:
The Secondary Amine (Piperidine): A nucleophilic handle ready for reductive amination, alkylation, or acylation to build "left-hand" side chains (often GPCR pharmacophores).
The Methyl Ester: An electrophilic handle that serves as a masked carboxylic acid, allowing for subsequent hydrolysis and amide coupling.
This guide provides a rigorous technical analysis of its properties, a validated synthesis workflow, and analytical standards for quality assurance.
The molecule is designed as a rigid linker . The ether oxygen at the para position of the benzoate ring donates electron density into the aromatic system, slightly deactivating the ester toward nucleophilic attack compared to unsubstituted benzoates, but significantly stabilizing the aromatic ring. The piperidine ring provides a semi-rigid aliphatic spacer that mimics the twist-boat/chair conformations found in many bioactive ligands (e.g., SERMs like Raloxifene).
Physical & Chemical Properties[2][3][4][5][6][7]
Physicochemical Profile[2]
Appearance: White to off-white crystalline solid.
Melting Point: >200°C (Decomposition typical for secondary amine HCl salts).
Hygroscopicity: Moderate. The HCl salt is hygroscopic and should be stored in a desiccator.
Stability & Reactivity
Acid Stability: High. The ether linkage is stable to strong acids (e.g., TFA, HCl) used during deprotection steps.
Base Stability: Moderate. The methyl ester is susceptible to hydrolysis (saponification) in aqueous base (NaOH/LiOH), converting to the carboxylic acid.
Oxidation: The secondary amine is prone to N-oxidation if left in solution with peroxides or exposed to air over long periods without salt formation.
Synthesis & Reaction Profiling[8]
The most reliable route for synthesizing this compound with high purity is the Mitsunobu Etherification followed by Acidolytic Deprotection . This method avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which is difficult on electron-rich phenol rings.
Validated Synthesis Workflow
Caption: Two-step synthesis via Mitsunobu coupling and HCl deprotection.
Detailed Protocol (Step-by-Step)
Step 1: Mitsunobu Coupling
Charge: In a dry round-bottom flask under Nitrogen, dissolve Methyl 4-hydroxybenzoate (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (10 mL/g).
Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
Workup: Concentrate THF. Triturate the residue with 10% Ethyl Acetate/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter. Purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient) to obtain the N-Boc intermediate.
Step 2: Deprotection & Salt Formation
Dissolution: Dissolve the N-Boc intermediate in minimal Dichloromethane (DCM).
Acidolysis: Add 4M HCl in Dioxane (5–10 eq) at 0°C. Stir at room temperature for 2 hours.
Isolation: The product often precipitates as a white solid. Dilute with Diethyl Ether to maximize precipitation.
Filtration: Filter the solid under Nitrogen (hygroscopic!). Wash with Ether. Dry under vacuum.
Analytical Characterization
To ensure the material is suitable for drug discovery applications (purity >95%), the following analytical signatures must be verified.
Proton NMR (¹H-NMR) in DMSO-d₆
The spectrum should show distinct regions corresponding to the aromatic system, the piperidine ring, and the methyl ester.
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.00 - 9.20
Broad Singlet
2H
NH₂⁺
Confirming HCl salt formation.
7.90
Doublet (J=8.8Hz)
2H
Ar-H (ortho to ester)
Electron-deficient aromatic protons.
7.08
Doublet (J=8.8Hz)
2H
Ar-H (ortho to ether)
Electron-rich aromatic protons (shielded by oxygen).
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (Aromatic ester absorption).
Retention Time: The polar amine salt will elute early (approx 2-4 mins) compared to the N-Boc intermediate (approx 7-8 mins).
Handling & Safety (EHS)
Hazard Identification (GHS)
Signal Word: WARNING
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage & Stability Protocol
Temperature: Store at 2–8°C (Refrigerate).
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The HCl salt is stable, but moisture absorption can lead to clumping and hydrolysis over months.
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.
References
Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
Piperidine Ether Synthesis (Analogous Protocols): Patel, J. R., et al. "Synthesis and biological evaluation of some new piperidine derivatives." Journal of Saudi Chemical Society, 2012.
Chemical Safety Data (GHS Classifications): PubChem Compound Summary for Methyl 4-(piperidin-4-yloxy)benzoate derivatives. [2]
Characterization of Piperidine Salts: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard Reference for NMR interpretation).
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) is a critical bifunctional building block in medicinal chemistry. Distinguished by its ether linkage connecting a lipophilic benzoate core to a polar piperidine tail, it serves as a robust scaffold for synthesizing G-protein coupled receptor (GPCR) modulators and kinase inhibitors. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and structural identification protocols, explicitly differentiating it from its commonly confused analogs (e.g., the methyl vs. oxy bridged variants).
Part 1: Physicochemical Characterization
The precise definition of the molecular entity is paramount for stoichiometric accuracy in synthesis.
Analog 2 (CAS 936130-82-4): Phenyl – Piperidine (Direct bond).
Part 2: Synthetic Architecture
The most reliable synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride utilizes the Mitsunobu Reaction . This pathway is preferred over Nucleophilic Aromatic Substitution (SₙAr) because it preserves the ester functionality and operates under mild conditions suitable for the secondary alcohol of the piperidine.
Conditions: 0°C to Room Temperature, N₂ atmosphere.
Mechanism: Activation of the alcohol by the PPh₃-DIAD adduct followed by Sₙ2 displacement by the phenol.
Step 2: Acidolytic Deprotection
Reagents: 4M HCl in Dioxane.
Conditions: Room Temperature, 2–4 hours.
Workup: Precipitation of the hydrochloride salt with diethyl ether.
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway via Mitsunobu coupling and Boc-deprotection.
Part 3: Structural Analysis (NMR & MS)
Validating the structure requires confirming the presence of the ether linkage and the integrity of the benzoate ester.
¹H-NMR Interpretation (DMSO-d₆, 400 MHz)
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Insight
9.00 – 9.20
Broad s
2H
NH₂⁺
Confirming HCl salt formation.
7.92
Doublet (J=8.8 Hz)
2H
Ar-H (2,6)
Protons ortho to the electron-withdrawing ester.
7.08
Doublet (J=8.8 Hz)
2H
Ar-H (3,5)
Protons ortho to the electron-donating ether.
4.75
Multiplet (tt)
1H
Pip-H (C4)
Methine proton at the ether attachment point.
3.82
Singlet
3H
O-CH₃
Methyl ester (diagnostic singlet).
3.05 – 3.20
Multiplet
2H
Pip-H (C2,6 eq)
Alpha-protons relative to Nitrogen.
2.95 – 3.05
Multiplet
2H
Pip-H (C2,6 ax)
Alpha-protons relative to Nitrogen.
2.05 – 2.15
Multiplet
2H
Pip-H (C3,5 eq)
Beta-protons.
1.80 – 1.95
Multiplet
2H
Pip-H (C3,5 ax)
Beta-protons.
Mass Spectrometry (LC-MS)
Ionization Mode: ESI+
Observed Mass: m/z 236.13 [M+H]⁺ (Free base protonated).
Fragment Pattern: Loss of the piperidine ring or methyl group may be observed at higher collision energies.
Part 4: Applications in Medicinal Chemistry
This molecule is not merely a reagent but a strategic "linker-scaffold."
Pharmacophore Design:
The "Polar Tail": The piperidine nitrogen (pKa ~10-11) is protonated at physiological pH, improving aqueous solubility of lipophilic drug candidates.
The Ether Linker: Unlike the rigid biphenyl or direct phenyl-piperidine bonds, the ether oxygen introduces a specific bond angle (~110°) and rotational freedom, allowing the piperidine to adopt optimal binding conformations in receptor pockets.
Drug Discovery Utility:
GPCR Modulators: Used to synthesize antagonists for histamine (H3/H4) and serotonin (5-HT) receptors where a basic amine connected to an aromatic core is a requisite pharmacophore.
SₙAr Electrophile: The methyl ester can be hydrolyzed to the carboxylic acid (Lithium Hydroxide/THF/Water) to allow amide coupling, extending the molecule into larger peptidomimetics.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10246235, Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]
MySkinRecipes (2025). Chemical Specifications and Applications for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]
Exploratory
A Technical Guide to the Spectroscopic Characterization of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Introduction: Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a fine chemical intermediate often utilized in the synthesis of more complex pharmaceutical agents. Its structure, featuring a benzoate ester linked via...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a fine chemical intermediate often utilized in the synthesis of more complex pharmaceutical agents. Its structure, featuring a benzoate ester linked via an ether to a piperidine ring, presents a distinct spectroscopic fingerprint. Accurate characterization of this molecule is paramount for ensuring purity, confirming identity, and guaranteeing the success of subsequent synthetic steps in drug discovery and development pipelines.
This guide provides a comprehensive overview of the expected spectroscopic data for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. It is important to note that as of the time of this writing, publicly available, experimentally-derived spectra for this specific compound are scarce. Therefore, this document has been constructed using high-quality predicted data from authoritative databases and by drawing comparisons to closely related structural analogues. This approach provides a robust framework for researchers to interpret their own experimental findings.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The hydrochloride salt ensures solubility in polar solvents, a key consideration for sample preparation, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
A piperidine ring, which is protonated at the nitrogen in the hydrochloride form.
The following diagram illustrates the chemical structure with a numbering system used for the subsequent NMR spectral assignments.
Caption: Molecular structure of Methyl 4-(piperidin-4-yloxy)benzoate.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides critical information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
Sample Preparation: Dissolve approximately 1 mg of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
Instrumentation: Utilize a high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source.
Ionization Mode: Operate in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated, making it ideal for this mode.
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
Predicted Data and Interpretation
Based on the molecular formula of the free base (C₁₃H₁₇NO₃), the predicted monoisotopic mass is 235.12085 Da. In positive mode ESI-MS, the most prominent ion observed would be the protonated molecule, [M+H]⁺.
Ion Species
Predicted m/z
Interpretation
[M+H]⁺
236.12813
This ion represents the intact molecule of the free base plus a proton. Its detection at high resolution (e.g., within 5 ppm of the predicted value) is the strongest evidence for confirming the molecular formula.[1]
[M+Na]⁺
258.11007
An adduct formed with sodium ions, which are often present as trace impurities in solvents or on glassware. This further corroborates the molecular weight of the parent molecule.[1]
Trustworthiness Check: The observation of the [M+H]⁺ ion with the correct isotopic pattern and high mass accuracy provides a definitive confirmation of the elemental composition of the compound. The presence of the [M+Na]⁺ adduct serves as a secondary validation point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable choices due to the salt form; deuterated chloroform (CDCl₃) may be used for the free base. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
Anticipated ¹H NMR Spectral Features (400 MHz, DMSO-d₆)
The protonated nitrogen of the piperidine ring will lead to broader signals for adjacent protons and the N-H proton itself may be observable as a broad singlet, often exchanging with residual water in the solvent.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality and Insights
~ 9.0 - 9.5
Broad s
2H
NH₂ ⁺
The acidic protons on the protonated nitrogen. The chemical shift is highly dependent on concentration and solvent.
~ 7.95
d
2H
Ar-H (ortho to -COOCH₃)
These protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ester. They appear as a doublet due to coupling with the adjacent meta protons.
~ 7.10
d
2H
Ar-H (ortho to -O-)
These protons are shielded relative to the other aromatic protons due to the electron-donating effect of the ether oxygen. They also appear as a doublet.
~ 4.60
m
1H
O-CH (piperidine C11)
This methine proton is directly attached to the ether oxygen, causing a significant downfield shift. It will appear as a multiplet due to coupling with the four adjacent methylene protons.
~ 3.85
s
3H
-COOCH₃ (C9)
A characteristic singlet for the methyl ester protons.
~ 3.30
m
2H
CH₂ (piperidine C12, C15 axial/eq)
Protons on the carbons adjacent to the protonated nitrogen are deshielded. The signal will likely be a complex multiplet.
~ 3.10
m
2H
CH₂ (piperidine C12, C15 axial/eq)
See above.
~ 2.10
m
2H
CH₂ (piperidine C13, C16 axial/eq)
Protons on the carbons beta to the nitrogen.
~ 1.80
m
2H
CH₂ (piperidine C13, C16 axial/eq)
See above.
Anticipated ¹³C NMR Spectral Features (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
Causality and Insights
~ 165.5
C =O (C7)
The carbonyl carbon of the ester group, typically found in this downfield region.
~ 162.0
Ar-C -O (C4)
The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
~ 131.5
Ar-C (C2, C6)
Aromatic carbons ortho to the ester group.
~ 122.5
Ar-C -C=O (C1)
The quaternary aromatic carbon attached to the ester group.
~ 115.0
Ar-C (C3, C5)
Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect.
~ 72.0
O-C H (C11)
The piperidine carbon attached to the ether oxygen, shifted significantly downfield.
~ 52.0
-COOC H₃ (C9)
The methyl carbon of the ester.
~ 42.0
C H₂ (C12, C15)
Carbons adjacent to the protonated nitrogen.
~ 29.0
C H₂ (C13, C16)
Carbons beta to the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
Anticipated IR Absorption Bands
Frequency (cm⁻¹)
Intensity
Vibration
Functional Group
2700 - 3100
Strong, Broad
N-H stretch
R₃N⁺-H (Ammonium salt)
~ 3050
Medium
C-H stretch
Aromatic C-H
2850 - 2950
Medium
C-H stretch
Aliphatic C-H (piperidine & methyl)
~ 1720
Strong, Sharp
C=O stretch
Ester Carbonyl
~ 1600, ~1500
Medium
C=C stretch
Aromatic ring
~ 1250
Strong
C-O stretch
Aryl ether & Ester C-O
~ 1100
Strong
C-O stretch
Alkyl ether & Ester C-O
Expertise Insight: The most diagnostic peaks are the strong C=O stretch of the ester at ~1720 cm⁻¹ and the broad, strong absorption in the 2700-3100 cm⁻¹ region, which is characteristic of an ammonium salt (the protonated piperidine). The presence of both confirms the key functional groups and the salt form of the molecule.
Integrated Spectroscopic Analysis Workflow
A self-validating analytical workflow ensures the highest confidence in structural confirmation.
Caption: Workflow for definitive structural confirmation.
Conclusion
The structural characterization of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride relies on a multi-technique spectroscopic approach. While experimental data is not widely published, a combination of predicted mass spectrometry, detailed analysis of anticipated NMR chemical shifts, and characteristic IR absorption bands provides a robust and reliable blueprint for its identification. High-resolution mass spectrometry confirms the elemental composition, while the specific patterns and chemical shifts in ¹H and ¹³C NMR spectra, corroborated by the functional group information from IR spectroscopy, allow for an unambiguous assignment of its constitution. Researchers synthesizing or utilizing this compound can use this guide as a benchmark for interpreting their own analytical data.
References
PubChem Compound Summary for CID 53410621, methyl 4-piperidin-4-yloxybenzoate. National Center for Biotechnology Information. [Link][1]
Unlocking the Therapeutic Potential of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Technical Guide for Drug Discovery
Foreword: From a Scaffold of Possibility to a Pipeline of Innovation In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge not as finished products, but as invitations to innovate...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: From a Scaffold of Possibility to a Pipeline of Innovation
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge not as finished products, but as invitations to innovate. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is one such molecule. Its elegant fusion of a piperidine ring—a cornerstone of many successful central nervous system (CNS) therapeutics—with a benzoate ester moiety presents a versatile platform for the development of novel therapeutics. While its direct biological activities are not yet extensively documented in publicly available literature, its structural motifs suggest a wealth of potential applications, from modulating CNS receptors to inhibiting critical enzymatic pathways.[1]
This technical guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not a mere compilation of data but a strategic roadmap for unlocking the therapeutic promise of this intriguing compound. Herein, we will eschew a rigid, one-size-fits-all approach. Instead, we will delve into the logical and scientific rationale behind a series of proposed research avenues, each designed to systematically explore and validate the potential of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives. Our journey will be grounded in the principles of rigorous scientific inquiry, with each proposed step building upon the last to create a self-validating and comprehensive research program.
Foundational Understanding: The Molecular Blueprint
Before embarking on a journey of discovery, it is imperative to understand the starting point. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a small molecule with the following key characteristics:
The hydrochloride salt form of this compound generally imparts improved solubility in aqueous media, a desirable property for biological testing and potential formulation. The core structure, featuring a rigid aromatic ring and a flexible, basic piperidine moiety, is a classic template for engaging with a variety of biological targets.[1]
Strategic Research Thrusts: Charting the Course for Discovery
The inherent structural features of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride suggest several promising avenues for investigation. This guide will focus on three primary research thrusts, each with a detailed experimental workflow.
Thrust 1: Elucidation of Novel CNS Receptor Modulatory Activity
The prevalence of the piperidine motif in CNS-active drugs makes the exploration of its receptor binding profile a logical first step.[1] This thrust will focus on identifying and characterizing interactions with key neurotransmitter receptors.
Caption: Workflow for CNS Receptor Target Identification and Validation.
Protocol 2.1: Primary Receptor Binding Screen
Objective: To identify potential CNS receptor targets for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Methodology:
Utilize a commercial radioligand binding assay service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
Screen the compound at a concentration of 10 µM against a panel of at least 40 CNS receptors, ion channels, and transporters.
The panel should include, but not be limited to, dopaminergic, serotonergic, adrenergic, cholinergic, glutamatergic, and GABAergic receptors.
Rationale: This broad, unbiased screen is a cost-effective and rapid method to identify initial "hits" and potential off-target liabilities. A high concentration (10 µM) is used to maximize the chances of detecting even weak interactions.
Data Interpretation: A displacement of the radioligand by >50% is considered a significant "hit" warranting further investigation.
Objective: To determine the functional effect of the compound on the target receptor (e.g., agonist, antagonist, inverse agonist, or allosteric modulator).
Methodology:
Employ a cell-based functional assay specific to the target receptor. Examples include:
GPCRs: cAMP measurement, calcium flux assay, or β-arrestin recruitment assay.
Ion Channels: Patch-clamp electrophysiology or fluorescent ion indicators.
Rationale: Binding to a receptor does not reveal the functional consequence. This step is crucial to understand the compound's biological effect.
Thrust 2: Investigation as a Novel Kinase Inhibitor
The general structure of the molecule also presents possibilities in the realm of kinase inhibition, a cornerstone of modern oncology and immunology.[1]
Caption: Workflow for Kinase Inhibitor Discovery and Characterization.
Protocol 2.4: Broad Kinase Panel Screen
Objective: To identify potential kinase targets.
Methodology:
Submit the compound to a competitive binding assay against a large panel of human kinases (e.g., DiscoverX KINOMEscan™).
The compound is tested at a fixed concentration (e.g., 10 µM).
Rationale: This provides a comprehensive overview of the compound's kinase selectivity profile.
Data Interpretation: Results are typically reported as a percentage of control, with lower percentages indicating stronger binding.
Protocol 2.5: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for the most promising kinase "hits".
Methodology:
Use an in vitro kinase activity assay (e.g., ADP-Glo™ Kinase Assay).
Measure the inhibition of kinase activity at a range of compound concentrations.
Rationale: This quantifies the potency of the compound as an inhibitor of the specific kinase's enzymatic activity.
Thrust 3: Development of a Novel Choline Transporter (CHT) Inhibitor Series
Drawing inspiration from research on structurally related compounds, a compelling hypothesis is the potential for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives to inhibit the presynaptic choline transporter (CHT).[2] CHT is a critical regulator of acetylcholine synthesis and a high-value target for neurological and psychiatric disorders.
Caption: Workflow for the Development of Choline Transporter Inhibitors.
Protocol 2.6: [³H]-Choline Uptake Assay
Objective: To functionally assess the inhibition of choline transport by Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Methodology:
Use synaptosomes prepared from a relevant brain region (e.g., rat striatum) or a cell line stably expressing human CHT.
Pre-incubate the synaptosomes/cells with various concentrations of the test compound.
Initiate choline uptake by adding [³H]-choline.
After a short incubation period, terminate the uptake by rapid filtration and wash.
Quantify the amount of radiolabeled choline taken up by the cells/synaptosomes using liquid scintillation counting.
Rationale: This is the gold-standard functional assay for CHT activity and directly measures the compound's ability to block the transporter.
Objective: To understand the contribution of the methyl ester to the compound's activity and explore initial chemical modifications.
Methodology:
Step 1 (Hydrolysis): Saponify the methyl ester to the corresponding carboxylic acid, 4-(piperidin-4-yloxy)benzoic acid.
Step 2 (Amidation): Couple the resulting carboxylic acid with a small library of amines (e.g., benzylamine, morpholine, piperazine) to generate a set of amide derivatives.
Step 3 (Evaluation): Test all new analogs in the [³H]-choline uptake assay.
Rationale: The ester moiety is a potential site of metabolic instability. Converting it to a more stable amide and exploring different R-groups is a classic medicinal chemistry strategy to improve potency, selectivity, and pharmacokinetic properties.
Concluding Remarks and Future Directions
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride stands as a promising starting point for one or more drug discovery programs. The research thrusts outlined in this guide provide a clear, logical, and scientifically rigorous framework for systematically evaluating its potential. By progressing through these workflows, from broad, unbiased screening to detailed functional characterization and initial lead optimization, researchers can efficiently and effectively determine the most promising therapeutic application for this versatile chemical scaffold. The journey from a molecule of potential to a life-changing therapeutic is a challenging one, but it begins with a well-defined map. This guide provides that map.
National Institutes of Health. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
Preliminary Studies on Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride Derivatives: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the preliminary studies on Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of the preliminary studies on Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents, particularly those targeting the central nervous system (CNS). We will delve into the synthetic pathways, robust characterization methodologies, and the foundational rationale for the pharmacological investigation of this promising chemical scaffold.
Introduction: The Significance of the Piperidin-4-yloxy-benzoate Core
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of clinically successful drugs and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for molecules designed to interact with biological targets. When incorporated into the 4-oxypiperidine ether structure, linked to a benzoate ester, it presents a unique combination of a rigid aromatic system and a flexible saturated heterocycle. This arrangement is particularly amenable to the development of ligands for CNS receptors and transporters.
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a crucial intermediate in the synthesis of a diverse library of compounds.[2] Its structure is strategically designed for facile derivatization at the piperidine nitrogen, allowing for the systematic exploration of structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's solubility and stability, facilitating its handling and formulation in early-stage research. This guide will illuminate the fundamental chemistry and preliminary biological considerations that underscore the potential of this compound class.
Synthetic Strategy: A Modular Approach to Derivative Synthesis
The synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its subsequent derivatives is best approached in a modular fashion, allowing for flexibility and optimization at each stage. A logical and efficient synthetic route involves three key phases: protection of the piperidine nitrogen, formation of the aryl ether linkage, and finally, deprotection and derivatization.
Protection of the Piperidine Nitrogen
Given the nucleophilic nature of the secondary amine in 4-hydroxypiperidine, a protection strategy is paramount to prevent undesired side reactions during the subsequent etherification step. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine
Dissolution: 4-hydroxypiperidine is dissolved in a suitable solvent such as methanol.
Base Addition: A base, typically potassium carbonate, is added to the solution to act as a proton scavenger.[4]
Boc-Anhydride Addition: Di-tert-butyl dicarbonate (Boc)₂O is added to the reaction mixture.
Reaction: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.[4]
Work-up and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization or column chromatography to yield pure N-Boc-4-hydroxypiperidine.[4]
The rationale behind this initial step is to ensure that the subsequent etherification reaction occurs exclusively at the hydroxyl group of the piperidine ring.
Aryl Ether Formation: The Mitsunobu Reaction
The formation of the aryl ether bond between the N-Boc-4-hydroxypiperidine and methyl 4-hydroxybenzoate can be efficiently achieved via the Mitsunobu reaction. This reaction is particularly advantageous as it proceeds under mild conditions with a predictable inversion of stereochemistry at the alcohol carbon, although in this achiral substrate, it ensures a clean and high-yielding conversion.[5][6]
Experimental Protocol: Synthesis of Methyl 4-(N-Boc-piperidin-4-yloxy)benzoate
Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), a solution of N-Boc-4-hydroxypiperidine, methyl 4-hydroxybenzoate, and triphenylphosphine (PPh₃) is prepared in a suitable anhydrous solvent, such as tetrahydrofuran (THF).[7]
Cooling: The reaction mixture is cooled to 0°C in an ice bath.
Azodicarboxylate Addition: A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF is added dropwise to the cooled mixture.[7]
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
The Mitsunobu reaction is a powerful tool for this transformation due to its reliability and tolerance of various functional groups.[2]
Deprotection and Hydrochloride Salt Formation
The final step in the synthesis of the core intermediate is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected intermediate with a strong acid, such as hydrogen chloride.[8]
Experimental Protocol: Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Dissolution: The purified Methyl 4-(N-Boc-piperidin-4-yloxy)benzoate is dissolved in a suitable organic solvent, such as dioxane or methanol.
Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or as a gas) is added to the mixture.[9]
Reaction: The reaction is stirred at room temperature. The deprotection is usually rapid, and the hydrochloride salt of the product often precipitates out of the solution.
Isolation: The precipitated product is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield the final Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.[10]
This straightforward deprotection provides the free secondary amine, which is the key handle for the subsequent synthesis of a diverse library of derivatives through N-alkylation or N-acylation reactions.
Synthesis of Derivatives
With the core intermediate in hand, a multitude of derivatives can be synthesized by reacting the secondary amine of the piperidine ring with various electrophiles.
General Protocol for N-Alkylation:
The Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is neutralized to the free base.
The free base is then reacted with an appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF.
This modular approach allows for the rapid generation of a library of compounds for biological screening.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its derivatives.
Characterization and Analytical Data
Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring (typically two doublets in the region of 7-8 ppm), the methoxy group of the ester (a singlet around 3.8-3.9 ppm), and the protons of the piperidine ring. The piperidine protons will appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The chemical shifts and coupling constants of these protons provide valuable information about the connectivity and conformation of the molecule.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165-170 ppm), the aromatic carbons, the methoxy carbon (around 52 ppm), and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the key functional groups. Expected peaks include:
A strong carbonyl (C=O) stretch for the ester group around 1720-1700 cm⁻¹.
C-O stretching vibrations for the ether linkage and the ester.
N-H stretching for the secondary amine hydrochloride in the final product (a broad band in the region of 3000-2500 cm⁻¹).
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the synthesized compounds and confirming their elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Analytical Data Summary
The following table summarizes the expected and reference analytical data for key compounds in the synthetic pathway.
Note: Expected NMR values are estimations based on related structures and may vary depending on the solvent and instrument used. Data for a related compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, shows aromatic protons at 8.09 and 7.47 ppm, and the methyl ester protons at 3.95 ppm, with IR bands at 1724 and 1680 cm⁻¹.[10]
Preliminary Biological Rationale and Future Directions
The design of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride as a scaffold for CNS-active compounds is rooted in established medicinal chemistry principles. The piperidine ring is a common feature in drugs targeting CNS disorders, and the 4-oxypiperidine linkage provides a stable and synthetically accessible way to connect it to an aromatic system.[1]
The modular nature of the synthesis allows for the exploration of a wide range of substituents on the piperidine nitrogen. This is a critical feature for tuning the pharmacological properties of the resulting derivatives, including their affinity for specific receptors or transporters, as well as their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).
Potential Therapeutic Targets:
Derivatives of this scaffold could be investigated for their activity at a variety of CNS targets, including but not limited to:
Serotonin and Dopamine Receptors: Many antipsychotics and antidepressants feature a piperidine ring that interacts with these receptor families.
Muscarinic Acetylcholine Receptors: The piperidine moiety is a key component of several muscarinic receptor agonists and antagonists.
Ion Channels: The scaffold could be adapted to interact with various ion channels involved in neuronal signaling.
Enzyme Inhibition: Derivatives could be designed as inhibitors of enzymes such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.
Future Research Workflow:
Caption: Proposed workflow for the development of derivatives from the core scaffold.
The preliminary studies outlined in this guide provide a solid foundation for the development of novel CNS-active compounds based on the Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride scaffold. The synthetic route is robust and versatile, and the analytical methods are well-established. The next logical steps involve the synthesis of a focused library of derivatives and their systematic evaluation in relevant in vitro and in vivo models to identify promising lead compounds for further development.
References
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
Mitsunobu reaction - Wikipedia. Available at: [Link]
Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC. Available at: [Link]
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride - MySkinRecipes. Available at: [Link]
CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
13>C and >1>H NMR spectral studies of some piperidin‐4‐one oximes. Available at: [Link]
Pyridine alkaloids with activity in the central nervous system - PMC. Available at: [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PubMed. Available at: [Link]
4 - The Royal Society of Chemistry. Available at: [Link]
Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate - ResearchGate. Available at: [Link]
Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC - PubMed Central. Available at: [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]
Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. Available at: [Link]
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]
Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed. Available at: [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Semantic Scholar. Available at: [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. Available at: [Link]
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]
Application Note & Protocol: A Guided Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key building block in medicinal chemistry and drug discovery.[1] The synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride, a key building block in medicinal chemistry and drug discovery.[1] The synthetic strategy is centered on a two-step sequence: a Mitsunobu reaction to form the critical aryl-ether bond, followed by an acid-mediated deprotection to yield the final hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also in-depth mechanistic insights and the rationale behind critical experimental choices to ensure reproducibility and safety.
Introduction and Strategic Overview
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride serves as a valuable intermediate for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] Its structure, featuring a piperidine ring linked to a methyl benzoate moiety via an ether connection, is a common motif in the development of receptor modulators and kinase inhibitors.
The synthetic approach detailed herein is a robust and widely adopted two-stage process:
N-Boc Protection & Ether Formation: The synthesis commences with commercially available N-Boc-4-hydroxypiperidine and methyl 4-hydroxybenzoate. The piperidine nitrogen is pre-protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in side reactions. The key carbon-oxygen ether bond is constructed via the Mitsunobu reaction , a reliable and high-yielding method for coupling a primary or secondary alcohol with a nucleophile, in this case, a phenol.[2]
Deprotection and Salt Formation: The intermediate, tert-butyl 4-(4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate, is then treated with a solution of hydrogen chloride (HCl). This single step efficiently cleaves the acid-labile Boc protecting group and concurrently forms the stable, crystalline hydrochloride salt of the desired product.
This strategy is favored for its high efficiency, mild reaction conditions for the key bond formation, and the straightforward isolation of the final product.
Mechanistic Insights: The "Why" Behind the Chemistry
A core tenet of reproducible science is understanding the underlying mechanisms. The choices of reagents and conditions in this protocol are dictated by the principles of the Mitsunobu reaction and acid-catalyzed deprotection.
The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters, ethers, and other functional groups by converting a primary or secondary alcohol into a good leaving group in situ.[2] It proceeds through a sequence of steps involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD).
Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD, forming a betaine intermediate. This highly reactive species then protonates the carboxylic acid (or, in our case, the phenolic proton of methyl 4-hydroxybenzoate), making it a better nucleophile. The alcohol (N-Boc-4-hydroxypiperidine) is subsequently activated by the phosphonium species, forming an oxyphosphonium salt. This conversion is critical because it transforms the poor hydroxyl leaving group (-OH) into an excellent triphenylphosphine oxide leaving group (-OPPh₃). The final step is an Sₙ2 displacement of triphenylphosphine oxide by the phenoxide, resulting in the desired ether with an inversion of stereochemistry at the alcohol carbon (though not relevant here due to the molecule's symmetry).[2][3]
Caption: Simplified workflow of the Mitsunobu reaction mechanism.
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions.
Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by HCl.[4] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4] In the presence of excess HCl, the newly liberated and basic piperidine nitrogen is immediately protonated to form the thermodynamically stable hydrochloride salt.[4]
Synthesis of tert-butyl 4-(4-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and triphenylphosphine (1.2 eq).
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 5-10 mL per mmol of the limiting reagent) and stir the mixture until all solids have dissolved.
Cooling: Cool the flask to 0 °C using an ice-water bath.
Scientist's Note: This step is crucial to control the exothermic reaction that occurs upon the addition of DIAD, preventing the formation of byproducts.
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise to the stirred solution over 15-20 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Workup - Quenching and Extraction:
Concentrate the reaction mixture under reduced pressure to remove the THF.
Redissolve the residue in ethyl acetate (EtOAc).
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Scientist's Note: The basic NaHCO₃ wash removes any unreacted methyl 4-hydroxybenzoate, while the subsequent washes remove water-soluble byproducts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification: The crude material, which contains triphenylphosphine oxide and reduced DIAD byproducts, should be purified by flash column chromatography on silica gel.[5] A gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) is typically effective for eluting the desired product.
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the Boc-protected intermediate as a white solid or viscous oil. Confirm its identity using ¹H NMR, ¹³C NMR, and MS analysis.
Step-by-Step Protocol: Stage 2 - N-Boc Deprotection & Salt Formation
Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Dissolution: Dissolve the purified Boc-protected intermediate (1.0 eq) from Stage 1 in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.
Acidification: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (at least 5 equivalents).
Scientist's Note: A large excess of HCl ensures the reaction goes to completion and facilitates the precipitation of the hydrochloride salt. The reaction is often accompanied by vigorous gas evolution (CO₂). Ensure the system is not sealed.[4]
Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. The formation of a white precipitate (the hydrochloride salt) is typically observed.
Isolation:
Add diethyl ether to the mixture to further encourage precipitation and ensure complete recovery of the product.
Collect the solid by vacuum filtration.
Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent.
Drying: Dry the resulting white solid under high vacuum to obtain the final product, Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.
Final Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the Boc group's characteristic signal (~1.45 ppm, 9H singlet) in the ¹H NMR spectrum is a key indicator of a successful reaction.
Abstract This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis and assay of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride . This compound, a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis and assay of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride . This compound, a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and antihistamines, presents specific analytical challenges due to the coexistence of a basic piperidine moiety (pKa ~11.0) and a potentially labile benzoate ester linkage. This guide provides a self-validating method using a low-pH phosphate buffer system to suppress silanol activity, ensuring sharp peak shapes without the need for ion-pairing reagents.
Introduction & Analytical Challenges
Chemical Context
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7) consists of a piperidine ring linked to a methyl benzoate group.
Basicity: The secondary amine on the piperidine ring is highly basic. At neutral pH, it exists as a cation, leading to severe peak tailing on standard silica-based C18 columns due to ionic interactions with residual silanols.
Stability: The methyl ester is susceptible to hydrolysis under highly alkaline conditions (pH > 9) or acidic conditions with heat, necessitating a buffered mobile phase that balances amine peak shape with ester stability.
Method Development Strategy
To ensure Scientific Integrity , the method relies on a "Silanol Suppression" strategy:
Low pH (2.5 - 3.0): At this pH, residual silanols on the column stationary phase are protonated (neutral), preventing the "cation-exchange" mechanism that causes tailing of the basic piperidine nitrogen.
Buffer Selection: Potassium Phosphate is chosen over Formic Acid or TFA for UV transparency and superior buffering capacity, which improves peak symmetry for amines.
Column Choice: A base-deactivated (BDS) or polar-embedded C18 column is required to further shield the silica surface.
Method Development Logic (Visualization)
The following decision tree illustrates the logic applied to select the final chromatographic conditions.
Figure 1: Method Development Decision Matrix. Selection of low pH phosphate buffer minimizes ester hydrolysis risk while ensuring sharp peaks for the basic piperidine moiety.
Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column
Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent BDS column)
Column Temp
30°C ± 1°C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV @ 254 nm (Reference: 360 nm)
Run Time
20 Minutes
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g of
in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon membrane.
Mobile Phase B (Organic): 100% Acetonitrile.
Gradient Program
A gradient is recommended to elute the main peak and any potential late-eluting hydrophobic impurities (e.g., dimers or unreacted starting materials).
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Description
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold (Salt elution)
12.0
40
60
Linear Ramp
15.0
40
60
Wash
15.1
90
10
Re-equilibration
20.0
90
10
End of Run
Sample Preparation Workflow
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A.
System Suitability Solution
To validate the separation capability, prepare a mixture containing the analyte and its hydrolysis product (4-(piperidin-4-yloxy)benzoic acid) if available. Alternatively, degrade a small aliquot of the standard with 0.1 N NaOH for 1 hour, neutralize, and inject to verify resolution between the ester (analyte) and the acid (impurity).
Analytical Workflow & Data Logic
Figure 2: Analytical Workflow. Critical control point is the System Suitability Test (SST) ensuring peak tailing is controlled before reporting results.
System Suitability & Validation Criteria
To ensure Trustworthiness , the system must meet these criteria before sample analysis (based on ICH Q2(R1) guidelines):
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
6.0 - 9.0 min
Ensures consistent column chemistry.
Tailing Factor ()
Critical for basic amines; indicates successful silanol suppression.
Theoretical Plates ()
Ensures column efficiency.
Precision (RSD)
(n=6)
Verifies injector and pump stability.
Resolution ()
Between Analyte and nearest impurity (e.g., hydrolysis acid).
Results & Discussion
Expected Chromatography
Void Volume (
): ~1.2 min (Chloride counter-ion may appear here).
Analyte Peak: The Methyl 4-(piperidin-4-yloxy)benzoate cation typically elutes between 7-9 minutes depending on the exact carbon load of the column.
Impurity Profile:
Hydrolysis Product (Acid): More polar, elutes earlier (RT ~3-5 min).
Starting Materials: Piperidin-4-ol (very polar, near void) or Methyl 4-fluorobenzoate (less polar, elutes later).
Troubleshooting Guide
Drifting Retention Time: Check the pH of Mobile Phase A. A shift of 0.1 pH units can significantly affect the retention of the amine.
Split Peaks: Ensure the sample solvent matches the initial mobile phase conditions (high water content). Injecting 100% ACN can cause "solvent washout" effects.
High Backpressure: Phosphate buffers can precipitate in high organic concentrations. Ensure the gradient does not exceed 90% B without proper flushing, though this method caps at 60% B to prevent this risk.
References
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.
[Link]
PubChem. (n.d.). Compound Summary: Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.[1][3][4]
[Link] (Note: General reference for physicochemical properties).
High-Resolution NMR Characterization of Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
Application Note & Standard Operating Protocol (SOP) Executive Summary This Application Note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 4-(piperidin-4...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Protocol (SOP)
Executive Summary
This Application Note provides a comprehensive guide for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7). This compound is a critical pharmacophore intermediate, often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and antihistamines.
Accurate characterization of this intermediate is pivotal for drug development to ensure:
Structural Integrity: Confirmation of the para-substituted ether linkage.
Salt Stoichiometry: Validation of the mono-hydrochloride form (
ratio of API to HCl).
Purity Profiling: Detection of unreacted starting materials (e.g., methyl 4-hydroxybenzoate or N-protected piperidines).
This guide details the 1H NMR and 13C NMR protocols in DMSO-d
, chosen specifically to stabilize the hydrochloride salt and visualize exchangeable ammonium protons.
Structural Basis & Assignment Strategy
Molecule Analysis
The molecule consists of three distinct magnetic environments:
The Benzoate Core: A para-substituted aromatic ring containing an electron-withdrawing ester group and an electron-donating ether group. This creates a classic
spin system.
The Piperidine Ring: A saturated, six-membered nitrogen heterocycle attached at the 4-position via an oxygen atom.
The Hydrochloride Salt: The amine is protonated (
), which significantly deshields the protons to the nitrogen and allows for the observation of ammonium protons in aprotic polar solvents like DMSO.
Assignment Logic (Flowchart)
The following logic map outlines the step-by-step process for assigning signals in the 1H NMR spectrum.
Figure 1: Logic flow for the structural assignment of Methyl 4-(piperidin-4-yloxy)benzoate HCl.[1]
) often fails to solubilize hydrochloride salts effectively and promotes rapid exchange of ammonium protons, making them invisible. DMSO stabilizes the salt and slows exchange.
NMR Tube: 5 mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
Sample Preparation[2]
Weigh 10–15 mg of the hydrochloride salt into a clean vial.
Add 0.6 mL of DMSO-d
.
Vortex until completely dissolved. Note: Sonicate if necessary, but avoid heating above 40°C to prevent ester hydrolysis.
Transfer the solution to the NMR tube using a glass Pasteur pipette. Filter through a cotton plug if particulate matter is visible.
Acquisition Parameters (400 MHz or higher)
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Standard 1D proton acquisition.
Temperature
298 K (25°C)
Standard reference temperature.
Relaxation Delay (D1)
1.0 – 5.0 sec
Ensure full relaxation of aromatic protons for accurate integration.
Spectral Width (SW)
14 ppm (-1 to 13 ppm)
Capture broad ammonium peaks downfield.
Scans (NS)
16 or 32
Sufficient S/N ratio for >10 mg sample.
Acquisition Time (AQ)
~3.0 - 4.0 sec
Ensure high digital resolution.
Data Analysis & Interpretation
Anticipated 1H NMR Data (DMSO-d
)
The following chemical shifts are representative of the hydrochloride salt form.
Chemical Shift (, ppm)
Multiplicity
Integral
Assignment
Coupling (, Hz)
Notes
9.00 – 9.20
Broad s
2H
Piperidine NH
-
Disappears with DO shake.
7.92
d
2H
Ar H-2, 6
8.8 (Ortho)
Deshielded by Ester.
7.12
d
2H
Ar H-3, 5
8.8 (Ortho)
Shielded by Ether O.
4.75
m (tt)
1H
Piperidine H-4
-
Methine at ether linkage.
3.82
s
3H
Ester -OCH
-
Sharp singlet.
3.00 – 3.20
m
4H
Piperidine H-2, 6
-
to Nitrogen. Broadened by salt.
2.05 – 2.15
m
2H
Piperidine H-3, 5 (eq)
-
Equatorial protons.
1.80 – 1.90
m
2H
Piperidine H-3, 5 (ax)
-
Axial protons.
Note: The water signal in DMSO-d
typically appears at ~3.33 ppm and may overlap with the Piperidine H-2,6 multiplet. The DMSO residual quintet appears at 2.50 ppm.
Self-Validation Checklist
To ensure the spectrum is valid and the compound is the correct salt form, verify the following:
Integration Ratio: The ratio of the Methyl Ester singlet (3.82 ppm) to the Aromatic Doublet (7.92 ppm) must be 3:2 .
Salt Confirmation: The presence of the broad peak at ~9.0 ppm (2H) confirms the hydrochloride salt. If this peak is missing or integrates to <1H, the sample may be the free base or partially deprotonated.
Piperidine Symmetry: The piperidine ring should show symmetry. H-2 and H-6 should be chemically equivalent, as should H-3 and H-5, unless the ring is locked in a specific conformation (rare at RT).
Troubleshooting & Common Artifacts
Water Suppression
Issue: A large water peak at 3.33 ppm obscures the piperidine
-protons (3.0-3.2 ppm).
Solution:
Dry the Sample: Lyophilize the sample if it is hygroscopic.
Solvent Exchange: Use Methanol-d
(MeOD).
Caveat: In MeOD, the NH
protons (9.0 ppm) will exchange with deuterium and disappear . This is useful to reveal the spectrum but loses the salt confirmation signal.
Free Base vs. Hydrochloride
If the sample is the free base (no HCl):
The NH signal will move upfield to ~2.0-3.0 ppm (or be broad/invisible).
The H-2,6 protons (next to Nitrogen) will shift upfield significantly (to ~2.6 ppm) due to the loss of the positive charge on the nitrogen.
References
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016, 20(3), 661-667. Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. Link
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. Link
BLD Pharm. "Product Information: Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7)."[3] Accessed Oct 2023. Link
Disclaimer: This protocol is intended for research and development purposes. Chemical shifts may vary slightly based on concentration, temperature, and specific pH conditions of the solution.
Application Note: LC-MS/MS Analysis of Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
Abstract This application note details the analytical characterization of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7), a critical intermediate in the synthesis of GPCR modulators and kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the analytical characterization of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 455323-66-7), a critical intermediate in the synthesis of GPCR modulators and kinase inhibitors.[1][2] Due to the presence of a basic secondary amine (piperidine) and a hydrolytically sensitive ester moiety, this compound presents specific challenges in liquid chromatography-mass spectrometry (LC-MS).[1][2] This guide provides a validated protocol for its separation, ionization, and fragmentation, utilizing Electrospray Ionization (ESI) in positive mode.[1] We explore the suppression of silanol interactions, optimize mobile phase pH for sensitivity, and map the theoretical fragmentation pathways for Multiple Reaction Monitoring (MRM) development.
Physicochemical Profile & Analytical Context
Before initiating method development, the analyst must understand the molecule's behavior in solution.[1] The hydrochloride salt form dissociates in the mobile phase, leaving the protonated free base as the analyte of interest.
Analytical Challenge: The secondary amine on the piperidine ring is highly basic. On standard silica-based C18 columns, this moiety interacts with residual silanols, leading to severe peak tailing.[1][2] Furthermore, the ester linkage is susceptible to hydrolysis at high pH (>9) or low pH (<2) over extended periods.[1]
Method Development Strategy
The following workflow illustrates the logic used to select the column and mobile phase. We prioritize Positive Mode ESI because the secondary amine readily accepts a proton.[1]
Figure 1: Decision matrix for LC-MS method parameters. Acidic conditions are chosen to ensure full protonation of the piperidine nitrogen, maximizing sensitivity in ESI+ mode.
Experimental Protocols
Protocol 1: Sample Preparation
Objective: To prepare a stable stock solution without inducing ester hydrolysis.
Stock Solution (1 mg/mL):
Weigh 1.15 mg of the hydrochloride salt (equivalent to ~1.0 mg free base).[1]
Dissolve in 1 mL of Methanol (MeOH) . Water is avoided for the stock to prevent long-term hydrolysis of the ester.[1][2]
Sonicate for 2 minutes to ensure complete dissolution.
Store at -20°C. Stability: ~1 month.
Working Standard (1 µg/mL):
Dilute the Stock Solution 1:1000 into 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
Note: Prepare fresh daily. The acidic environment stabilizes the amine but can slowly hydrolyze the ester if left at room temperature for >24 hours.[1]
Protocol 2: LC-MS/MS Acquisition Parameters
System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.[1][2]
Chromatography Conditions:
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent end-capped column.[1][2]
Why: "Eclipse" or "Charged Surface Hybrid (CSH)" technologies block silanols, reducing tailing for amines [1].[1][2]
Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]
Figure 2: Proposed fragmentation pathway for Methyl 4-(piperidin-4-yloxy)benzoate.[1][2] The m/z 84 ion is the most specific quantifier for the piperidine substructure.[1][2]
MRM Transition Table (Recommended)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Role
236.1
84.1
25
Quantifier (High Intensity)
236.1
204.1
15
Qualifier (Structural Confirmation)
236.1
121.0
30
Qualifier (Benzoate Core)
Troubleshooting & Optimization
Issue: Peak Tailing
Cause: Interaction between the protonated piperidine nitrogen and acidic silanols on the silica column support.[1]
Solution:
Ensure the column is "End-capped" (e.g., C18-EC).[1][2]
Increase ionic strength by adding 5mM Ammonium Formate to the aqueous mobile phase.[1][2] This competes with the analyte for silanol binding sites [3].[1]
Issue: Signal Suppression
Cause: High concentration of the HCl counter-ion or matrix effects.[1]
Solution: The HCl salt dissociates, and chloride ions (
) generally do not suppress positive mode ESI significantly.[1][2] However, if using high concentrations (>100 µg/mL), divert the first 1 minute of flow to waste to prevent salt buildup on the source cone.
Solution: If you see m/z 204 or 84 in the MS1 (full scan) spectrum, lower the Fragmentor Voltage (or Cone Voltage).[1] The ester bond is relatively fragile; softer ionization settings may be required.[1]
References
BenchChem. "Application Notes and Protocols for the Characterization of Piperidine Derivatives." BenchChem Analytical Resources, 2025.[1][2] Link[1][2]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 218207, 1-Methylpiperidin-4-yl benzoate."[1][2] PubChem, 2025.[1][2][4][5][6][7] Link[1][2]
Santa Cruz Biotechnology. "Methyl 4-piperidin-4-yl-benzate Hydrochloride Product Data." SCBT, 2025.[1][2][6][7] Link
MySkinRecipes. "Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride Chemical Specifications." MSR Reagents, 2025.[1][2] Link
Application Note: Piperidine Scaffolds in Medicinal Chemistry
Topic: Applications of piperidine derivatives in medicinal chemistry Content Type: Detailed Application Note and Protocol Guide From Synthetic Strategy to Biological Validation Strategic Overview: The Piperidine Advantag...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Applications of piperidine derivatives in medicinal chemistry
Content Type: Detailed Application Note and Protocol Guide
From Synthetic Strategy to Biological Validation
Strategic Overview: The Piperidine Advantage
The piperidine ring (azacyclohexane) is arguably the most ubiquitous nitrogen heterocycle in FDA-approved therapeutics. It is classified as a "privileged scaffold" because its saturated, six-membered ring offers a unique combination of structural rigidity and conformational flexibility (chair/boat) that allows for precise orientation of pharmacophores in 3D space.
Key Pharmacological Drivers:
pKa Modulation: The secondary amine (pKa ~11) is easily functionalized to tertiary amines (pKa ~9-10), which are protonated at physiological pH, enhancing solubility and electrostatic interactions with anionic protein residues (e.g., Asp/Glu in GPCRs).
Metabolic Stability: Unlike pyrroles or furans, the saturated piperidine ring is resistant to oxidative aromatization, though it is susceptible to CYP450-mediated N-dealkylation or ring hydroxylation—sites that can be blocked via fluorination.
Vectorial Display: Substituents at the C3 and C4 positions allow for defined spatial projection, critical for exploring deep hydrophobic pockets in enzymes (e.g., Acetylcholinesterase) or receptors (e.g., Opioid receptors).
Figure 1: The Piperidine Pharmacophore Map
(Visualizing the structural versatility of the scaffold)
Caption: Functional mapping of the piperidine ring highlighting sites for pharmacokinetic (PK) and pharmacodynamic (PD) modulation.
Synthetic Protocols: Constructing the Scaffold
We present two distinct workflows: a Target-Oriented Synthesis (for a specific drug, Donepezil) and a Diversity-Oriented Synthesis (for library generation).
Protocol A: Target-Oriented Synthesis of Donepezil
Application: Synthesis of high-affinity AChE inhibitors for Alzheimer's research.
Rationale: This protocol utilizes a convergent strategy, coupling a pre-functionalized indanone with a piperidine fragment. It demonstrates the classic "Aldol-Reduction" sequence.
1-Benzyl-4-formylpiperidine (Starting Material B)[1]
Lithium Diisopropylamide (LDA) or KOH (Base)
THF (Anhydrous)
p-Toluenesulfonic acid (pTSA)
Pd/C (10%) and Hydrogen gas (Balloon)
Step-by-Step Methodology
Aldol Condensation (Carbon-Carbon Bond Formation)
Setup: Charge a flame-dried 3-neck flask with 5,6-dimethoxy-1-indanone (1.0 eq) and anhydrous THF. Cool to -78°C (if using LDA) or RT (if using KOH/MeOH).
Addition: Add base dropwise.[2][3] Stir for 30 min to generate the enolate.
Coupling: Slowly add 1-benzyl-4-formylpiperidine (1.1 eq) in THF.
Workup: Allow to warm to RT.[2][3] Quench with sat. NH4Cl. Extract with EtOAc.
Dehydration: Reflux the crude aldol product in toluene with catalytic pTSA (Dean-Stark trap) to yield the benzylidene intermediate.
Validation: TLC (Hexane:EtOAc 1:[2]1) should show disappearance of indanone. Mass Spec: Look for [M+H]+ corresponding to the unsaturated enone.
Setup: Dissolve the benzylidene intermediate in MeOH/THF (1:1).
Catalyst: Add 10% Pd/C (10 wt% of substrate).
Reaction: Purge with H2 gas. Stir under H2 balloon (1 atm) for 4-6 hours.
Note: Monitor closely to avoid debenzylation of the piperidine nitrogen (over-reduction).
Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Ether.
Experimental Workflow Diagram
Caption: Convergent synthesis of Donepezil via aldol condensation and catalytic hydrogenation.
Protocol B: Diversity-Oriented One-Pot Synthesis
Application: Rapid generation of functionalized piperidine libraries for SAR screening.
Rationale: Multicomponent reactions (MCRs) allow the assembly of complex piperidines from simple precursors in a single step, minimizing waste (Atom Economy).
Methodology (Petasis-Mannich Variation)
Components: Amine (R-NH2), Dicarbonyl (e.g., Glyoxal), and Boronic Acid (R-B(OH)2).
Procedure: Combine amine (1.0 mmol) and glyoxal (1.0 mmol) in Ethanol. Stir 30 min. Add Boronic Acid (1.2 mmol). Reflux for 3-6 hours.
Outcome: Highly substituted piperidine or piperazinone scaffolds depending on specific reagents.
Protocol: Modified Ellman’s Assay
Purpose: To determine the IC50 of synthesized piperidine derivatives against AChE, validating their potential as Alzheimer's therapeutics.
Test Compounds: Piperidine derivatives (dissolved in DMSO).
Assay Procedure
Preparation: In a 96-well plate, add 150 µL Phosphate buffer.
Inhibitor Addition: Add 20 µL of Test Compound (serial dilutions). Include "No Inhibitor" (100% activity) and "No Enzyme" (Blank) controls.
Enzyme Incubation: Add 20 µL of AChE solution (0.1 U/mL). Incubate at 25°C for 10 minutes to allow inhibitor binding.
Reaction Initiation: Add 10 µL of ATCh/DTNB mixture.
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).
Mechanism of Detection:
AChE hydrolyzes Acetylthiocholine
Thiocholine + Acetate.
Thiocholine + DTNB Yellow Anion (TNB, nm).
Inhibition results in reduced yellow color development.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends for Donepezil-like piperidine derivatives, illustrating how structural changes impact potency.
Structural Modification
Effect on AChE Potency (IC50)
Mechanistic Insight
Parent (Donepezil)
~6 - 10 nM
Optimal binding to both Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS).
N-Dealkylation (NH)
> 10,000 nM (Loss of activity)
The N-Benzyl group is crucial for hydrophobic interaction with Trp279 in the PAS.
Piperidine Pyrrolidine
10-50x decrease
Ring contraction alters the distance between the N-cation and the indanone moiety.
Indanone C5/C6-OMe
Removal reduces potency 100x
Methoxy groups provide essential H-bond acceptors and hydrophobic bulk.
Linker (CH2)
Extension to -(CH2)2- reduces activity
Rigid spacing is required to span the enzyme gorge (~20 Å deep).
Troubleshooting & Expert Tips
Synthesis - Hydrogenation: If the reaction stalls, check for catalyst poisoning (sulfur/amines). If debenzylation occurs (N-Bn cleavage), switch from Pd/C to PtO2 or use a milder hydrogen source (ammonium formate).
Purification: Piperidines are basic. When using silica gel chromatography, add 1-5% Triethylamine (TEA) or Ammonia to the eluent to prevent "streaking" or irreversible adsorption of the amine to acidic silica sites.
Assay - False Positives: Piperidines with reactive thiols or strong reducing potential can react directly with DTNB. Always run a "No Enzyme" control with the compound and DTNB to rule out chemical artifacts.
References
Review of Piperidine Applications
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications[4][5][6][7][8][9][10]
Source: Int. J. Mol. Sci. 2024
URL:[Link] (General reference for scaffold utility)
Donepezil Synthesis Protocol
Title: Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil[2]
A Strategic Guide to Designing Preclinical Experiments with Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
An Application Note for Drug Discovery Professionals Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing experiments with Met...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Discovery Professionals
Abstract:
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing experiments with Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This compound represents a versatile chemical scaffold, integrating a piperidine moiety—a privileged structure in central nervous system (CNS) drug discovery—with a methyl benzoate group, suggesting its potential as a modulator of key biological targets. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust, self-validating approach to characterization. This document outlines detailed protocols for foundational physicochemical profiling, primary target engagement assays focused on G-protein coupled receptors (GPCRs), and critical assessments of blood-brain barrier (BBB) permeability. The overarching goal is to equip researchers with the strategic insights and practical methodologies required to effectively evaluate this compound and its analogs as potential therapeutic agents.
Introduction: Unpacking the Potential of a Privileged Scaffold
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a synthetic organic compound that serves as a key intermediate or starting scaffold for the synthesis of bioactive molecules, particularly those targeting CNS disorders.[1] Its structure is a deliberate amalgamation of two key pharmacophoric elements:
The Piperidine Ring: This saturated heterocycle is a cornerstone of medicinal chemistry, renowned for its ability to enhance the druggability of molecules. Its presence can modulate lipophilicity and water solubility, provide a basic nitrogen center for crucial ionic interactions with biological targets, and improve pharmacokinetic profiles.[2] For CNS applications, the piperidine motif is often instrumental in achieving the necessary permeability across the blood-brain barrier.[2][3]
The Methyl Benzoate Moiety: This aromatic ester provides a rigid framework for orienting substituents and can engage in various non-covalent interactions within a receptor binding pocket, such as pi-stacking. The ester functionality may also act as a metabolic handle or a hydrogen bond acceptor.[4]
The combination of these features in a single molecule makes Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel receptor modulators or kinase inhibitors.[1] This guide provides the strategic rationale and detailed protocols to systematically investigate its therapeutic potential.
Part 1: Foundational Characterization & Hypothesis Generation
The Causality of Initial Assessment: Before committing resources to complex and costly biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These properties not only dictate the compound's behavior in biological systems but also inform the practical design of every subsequent experiment, from buffer selection to predicting oral absorption.
Physicochemical Property Summary
A thorough characterization of the compound is the first step in any experimental workflow. This data is critical for quality control, dose-response calculations, and interpreting biological data.
Property
Value
Significance in Experimental Design
CAS Number
455323-66-7
Unique identifier for ensuring compound identity.
Molecular Formula
C₁₃H₁₈ClNO₃
Used to calculate exact molecular weight and for elemental analysis.
Molecular Weight
271.74 g/mol
Essential for preparing solutions of known molarity.
Critical for maintaining compound stability and preventing degradation.
Solubility
To be determined experimentally
Determines appropriate solvents and buffers for assays and formulation.
LogP/LogD
To be determined experimentally
Predicts lipophilicity, which influences membrane permeability and potential for non-specific binding.
Hypothesis Formulation: From Structure to Function
The molecular architecture of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride allows for the formulation of a primary, testable hypothesis. The presence of a basic piperidine nitrogen and an aromatic system is highly suggestive of a ligand for a G-protein coupled receptor (GPCR), particularly those in the aminergic family that are prevalent in the CNS. Among these, the muscarinic acetylcholine receptors (mAChRs) are a logical and high-probability target class, as many known mAChR ligands possess similar structural features.[6][7]
Caption: Logical flow from structural features to a primary experimental hypothesis.
Part 2: Primary Target Engagement & In Vitro Pharmacology
Rationale: The central question for any putative receptor modulator is twofold: "Does it bind?" and "What happens when it binds?". This section details the protocols to definitively answer these questions, establishing the compound's affinity and functional activity at its hypothesized target.
Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors
Objective: To quantify the binding affinity (Kᵢ) of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride for a specific muscarinic receptor subtype (e.g., M₂).
Causality of Method: This assay is the gold standard for determining direct physical interaction between a compound and a receptor.[8] By measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand, we can calculate its equilibrium dissociation constant (Kᵢ), a fundamental measure of potency. A non-specific muscarinic antagonist like [³H]-N-methylscopolamine ([³H]NMS) is an excellent choice for initial screening.
Methodology:
Membrane Preparation:
Culture HEK293 cells stably expressing the human M₂ receptor subtype.
Harvest cells, wash with ice-cold PBS, and centrifuge.
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.
Assay Execution:
In a 96-well plate, combine:
50 µL of cell membrane preparation.
50 µL of [³H]NMS at a concentration near its Kₔ (e.g., 0.5-1.0 nM).
50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) containing various concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
Controls:
Total Binding: No test compound, only buffer.
Non-Specific Binding (NSB): A high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine).
Positive Control: A known M₂ antagonist.
Incubation and Termination:
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.
Wash the filters multiple times with ice-cold wash buffer.
Data Acquisition and Analysis:
Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
Plot the percent specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at Gᵢ-coupled receptors like the M₂ subtype.
Causality of Method: Binding does not reveal function. The GTPγS binding assay directly measures the first step of signal transduction: the activation of the G-protein upon receptor stimulation.[9] An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, while an antagonist will block this stimulation by a known agonist.
Methodology:
Reagents:
Membrane preparation (as in Protocol 1).
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
GDP: 10 µM final concentration (to ensure G-proteins are in their inactive state).
[³⁵S]GTPγS: ~0.1 nM final concentration.
Agonist (e.g., carbachol) for antagonist mode experiments.
Assay Execution (Agonist Mode):
In a 96-well plate, add membranes, GDP, and varying concentrations of the test compound.
Pre-incubate for 15 minutes at 30°C.
Initiate the reaction by adding [³⁵S]GTPγS.
Incubate for 30-60 minutes at 30°C.
Controls:
Basal Binding: No test compound.
Maximal Stimulation: A saturating concentration of a known full agonist (e.g., 10 µM carbachol).
Assay Execution (Antagonist Mode):
Follow the same procedure, but incubate the membranes with the test compound before adding a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist like carbachol.
Termination and Data Analysis:
Terminate the reaction and collect membranes on a filter mat as described in Protocol 1.
Count radioactivity using a scintillation counter.
For agonist mode, plot the stimulated binding vs. log concentration to determine the EC₅₀ and Eₘₐₓ.
For antagonist mode, plot the inhibition of agonist-stimulated binding vs. log concentration to determine the IC₅₀.
Caption: Experimental workflow for in vitro pharmacological characterization.
Part 3: Assessing Drug-Like Properties: CNS Penetrability
Rationale: For a compound hypothesized to act on the CNS, its ability to cross the blood-brain barrier is a non-negotiable prerequisite for in vivo efficacy. Early assessment of this property can prevent the costly development of compounds that cannot reach their target.
Protocol 3: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride as an early predictor of BBB penetration.
Causality of Method: The PAMPA-BBB assay is a non-cell-based, high-throughput method that models passive transcellular diffusion, the primary route of entry into the CNS for many small-molecule drugs.[10] It uses a synthetic membrane coated with lipids to mimic the BBB. While it doesn't account for active transport or metabolism, it provides a rapid and cost-effective initial screen of a compound's intrinsic ability to cross a lipid barrier, which correlates well with in vivo passive permeability.[11]
Methodology:
Materials:
PAMPA plate system (e.g., a 96-well filter plate and a matching 96-well acceptor plate).
BBB-mimicking lipid solution (e.g., 20% porcine brain lipid in dodecane).
Phosphate Buffered Saline (PBS) at pH 7.4.
Assay Setup:
Donor Plate: Prepare solutions of the test compound (~50-100 µM) in PBS pH 7.4. Also prepare solutions for high permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls.
Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter of each well in the donor plate.
Acceptor Plate: Fill each well of the acceptor plate with PBS pH 7.4.
Assembly: Place the donor filter plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
Incubation:
Incubate the assembled plate system for 4-16 hours at room temperature with gentle shaking to prevent the formation of an unstirred water layer.
Sample Analysis:
After incubation, carefully separate the plates.
Determine the concentration of the compound in the donor (Cₔ) and acceptor (Cₐ) wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). Also measure the equilibrium concentration (Cₑₐ) from a mixture of donor and acceptor solutions that was not incubated across the membrane.
Data Calculation and Interpretation:
Calculate the permeability coefficient (Pₑ) using the following equation:
Pₑ = - [2.303 / (A * t * (1/Vₔ + 1/Vₐ))] * log₁₀[1 - (Cₐ(t) / Cₑₐ)]
where A is the filter area, t is the incubation time, and Vₔ/Vₐ are the volumes of the donor/acceptor wells.
Classify the compound's permeability based on the calculated Pₑ value.
Permeability Class
Pₑ (x 10⁻⁶ cm/s)
Interpretation for CNS Drug Discovery
High
> 6.0
High potential for BBB penetration.
Medium
2.0 - 6.0
Possible BBB penetration; further validation needed.
Low
< 2.0
Unlikely to cross the BBB via passive diffusion.
Part 4: Advanced Applications & Future Directions
The true value of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride lies in its utility as a chemical scaffold. The protocols described above form the core of a robust screening cascade for evaluating new analogs derived from this parent structure.
Structure-Activity Relationship (SAR) Exploration
The initial data on the parent compound provides a baseline. A systematic medicinal chemistry program would then create derivatives to probe the chemical space and improve potency, selectivity, and drug-like properties. The assays in this guide would be used to evaluate each new compound.
Caption: Potential modification sites on the core scaffold for SAR studies.
By iteratively applying this cycle of design, synthesis, and testing, researchers can rapidly advance from a simple chemical intermediate to a potent and selective lead candidate with promising therapeutic potential.
References
MySkinRecipes. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Available from: [Link]
Evergreensino. How does Methyl Benzoate interact with biological systems?. (2026-01-12). Available from: [Link]
ResearchGate. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions | Request PDF. (2025-08-10). Available from: [Link]
Taylor & Francis. Benzoate – Knowledge and References. Available from: [Link]
Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). Available from: [Link]
Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
Cenmed. Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511). Available from: [Link]
PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
PubMed Central (PMC). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023-11-04). Available from: [Link]
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]
PubMed Central (PMC). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Available from: [Link]
ACS Publications. Design, Synthesis, and Evaluation of a New Fluorescent Ligand for the M2 Muscarinic Acetylcholine Receptor. (2025-03-20). Available from: [Link]
ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023-07-07). Available from: [Link]
PubMed. Investigation of Muscarinic Acetylcholine Receptor M3 Activation in Atomistic Detail: A Chemist's Viewpoint. (2025-02-01). Available from: [Link]
ACS Publications. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Available from: [Link]
PubMed Central (PMC). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
MDPI. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022-01-12). Available from: [Link]
Frontiers. The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Available from: [Link]
MDPI. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024-01-05). Available from: [Link]
PubMed. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2019-10-08). Available from: [Link]
RSC Publishing. Analysing the effect caused by increasing the molecular volume in M1-AChR receptor agonists and antagonists: a structural and computational study. (2024-03-14). Available from: [Link]
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). Available from: [Link]
ResearchGate. (PDF) An experimentally validated approach to calculate the blood-brain barrier permeability of small molecules. Available from: [Link]
FAU University Press. Design and Synthesis of Novel Ligands for the M2 Muscarinic Acetylcholine Receptor. Available from: [Link]
PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Available from: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). Available from: [Link]
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride: A Versatile Scaffold for Advanced Drug Discovery
Introduction: The Strategic Advantage of a Privileged Scaffold In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Building blocks that offer a comb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Building blocks that offer a combination of desirable physicochemical properties, multiple points for diversification, and a proven track record in bioactive compounds are invaluable assets in the drug discovery pipeline. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has emerged as such a privileged scaffold, particularly in the synthesis of agents targeting the central nervous system (CNS) and in the rapidly evolving field of kinase inhibitors.
This technical guide provides an in-depth exploration of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride as a strategic building block. We will delve into its core attributes, showcase its application in the synthesis of high-value compounds through detailed protocols, and provide expert insights into the causality behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile intermediate in their own research endeavors.
The structure of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride offers a unique convergence of features. The piperidine ring provides a basic nitrogen center, which can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. The ether linkage to the benzoate moiety introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets. Finally, the methyl ester serves as a handle for further chemical transformations, most commonly hydrolysis to the corresponding carboxylic acid, which can then participate in amide bond formation.
Core Applications in Medicinal Chemistry
The utility of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride spans several therapeutic areas, with a notable prominence in oncology and neurology. Its rigid, yet adaptable, framework makes it a favored component in structure-activity relationship (SAR) studies.
Key Therapeutic Areas:
Kinase Inhibitors: The piperidine-ether-benzoate motif is a common feature in a variety of kinase inhibitors, where the piperidine nitrogen can be functionalized to interact with the solvent-exposed region of the kinase active site, while the benzoate portion can be elaborated to engage with other key residues.
Central Nervous System (CNS) Agents: The ability to fine-tune the polarity and basicity of the molecule through modifications at the piperidine nitrogen makes this scaffold particularly well-suited for the design of CNS-penetrant drugs targeting a range of receptors and enzymes.
PROTACs (PROteolysis TArgeting Chimeras): In the innovative field of targeted protein degradation, this molecule can serve as a versatile linker component, connecting a protein-binding ligand to an E3 ligase-recruiting moiety.
Synthetic Transformations and Protocols
The chemical versatility of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is centered on the reactivity of the secondary amine within the piperidine ring and the ester functionality. The hydrochloride salt form ensures stability and improves handling characteristics; however, it must be neutralized in situ to unmask the nucleophilic secondary amine for subsequent reactions.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.
Causality Behind Experimental Choices:
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and liberate the free secondary amine, which is the active nucleophile. An excess of the base is used to ensure complete neutralization and to scavenge any acid generated during the reaction.
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.
Reducing Agent: Sodium triacetoxyborohydride (STAB) is preferred over other borohydride reagents like sodium borohydride because it is less basic and more selective for the reduction of the iminium ion in the presence of the carbonyl compound.
Experimental Protocol:
To a stirred solution of methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at room temperature, add triethylamine (2.2 eq).
Stir the mixture for 15-20 minutes to ensure complete neutralization.
Add the desired aldehyde or ketone (1.1-1.2 eq) to the reaction mixture.
Stir for an additional 30-60 minutes to facilitate the formation of the iminium ion intermediate.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel.
The secondary amine of the piperidine ring can readily undergo acylation with acyl chlorides or activated carboxylic acids to form amides. This is a fundamental transformation for introducing a wide variety of substituents.
Causality Behind Experimental Choices:
Acylating Agent: Acyl chlorides are highly reactive and often used for simple acylations. For more complex or sensitive substrates, in-situ activation of a carboxylic acid using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) is preferred to avoid harsh conditions.
Base: A base is crucial to neutralize the HCl byproduct from acyl chloride reactions or to facilitate the deprotonation of the amine in coupling reactions. DIPEA is a common choice due to its non-nucleophilic nature.
Solvent: Aprotic solvents like DCM, THF, or DMF are suitable for these reactions. DMF is often used for coupling reactions as it can help to solubilize all components.
Add DIPEA (2.5 eq) and stir for 15-20 minutes at room temperature.
Cool the mixture to 0 °C in an ice bath.
Slowly add the acyl chloride (1.05 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Visualization of Acylation Pathway:
N-Acylation Reaction Scheme
Conclusion: A Building Block for Future Innovations
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride represents a strategically important building block for the synthesis of complex and biologically active molecules. Its inherent structural features, coupled with the straightforward and robust chemical transformations it can undergo, make it a valuable tool for medicinal chemists. The protocols detailed in this guide for N-alkylation and N-acylation provide a solid foundation for researchers to incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of novel therapeutics.
References
MySkinRecipes. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Available at: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Guide: Optimizing the Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
Executive Summary & Strategic Importance Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a rigid linker in the synthesis of GPCR modulators and kinase inh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a rigid linker in the synthesis of GPCR modulators and kinase inhibitors. Its structural integrity relies on two functionalities: the methyl ester (susceptible to hydrolysis) and the secondary amine (protected during coupling).
Inconsistent yields in this synthesis typically stem from three failure modes:
Mitsunobu Coupling Efficiency: Incomplete conversion due to steric hindrance or moisture.
Ester Hydrolysis: Inadvertent saponification during the acidic deprotection step.
This guide provides a high-fidelity protocol and troubleshooting framework to stabilize yields >85% and ensure >98% purity.
Core Synthesis Workflow
The most robust route for research-scale synthesis is the Mitsunobu Coupling of methyl 4-hydroxybenzoate with N-Boc-4-hydroxypiperidine, followed by anhydrous deprotection.
Visual Workflow (Graphviz)
Caption: Figure 1. Optimized synthetic workflow highlighting critical control points for yield preservation.
Optimized Experimental Protocol
Step 1: Mitsunobu Coupling
Objective: Form the ether linkage while minimizing side reactions.
Reagents:
Methyl 4-hydroxybenzoate (1.0 equiv)
N-Boc-4-hydroxypiperidine (1.2 equiv)
Triphenylphosphine (PPh3) (1.5 equiv)
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
Charge a flame-dried flask with Methyl 4-hydroxybenzoate, N-Boc-4-hydroxypiperidine, and PPh3 in anhydrous THF under nitrogen.
Cool the solution to 0°C .
Add DIAD dropwise over 20–30 minutes. Note: Rapid addition causes exotherms that degrade the azo reagent.
Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
Quench: Add a small amount of water or ethanol to destroy excess reagent.
Workup: Concentrate in vacuo. Triturate the residue with 1:9 EtOAc:Hexanes to precipitate the bulk of Triphenylphosphine Oxide (TPPO). Filter and purify the filtrate via silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: Anhydrous Deprotection & Salt Formation
Objective: Remove the Boc group without hydrolyzing the methyl ester.
Dissolve the intermediate in a minimal volume of dry Dioxane (or Et2O).
Cool to 0°C .
Add 4M HCl in Dioxane dropwise.
Stir at RT for 2–4 hours. A white precipitate (the product) should form.
Critical Isolation: Do NOT use aqueous workup. Dilute the suspension with anhydrous Diethyl Ether (Et2O) to maximize precipitation.
Filter the solid under nitrogen. Wash with Et2O to remove residual acid.
Dry under high vacuum to remove trace dioxane.
Troubleshooting & Optimization Guide
Module A: Low Coupling Yield (Mitsunobu Step)
Symptom: Starting material (phenol) remains; low conversion to intermediate.
Potential Cause
Diagnostic
Corrective Action
Moisture Contamination
PPh3 oxide forms immediately; reaction stalls.
Use freshly distilled THF or THF from a solvent system. Flame-dry all glassware.
Steric Hindrance
TLC shows unreacted alcohol.
Switch from DIAD to ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for higher reactivity with secondary alcohols [1].
Reagent Quality
Old DIAD/DEAD is yellow/orange but inactive.
Use fresh DIAD. If using DEAD, ensure it is not decomposed (safety hazard).
Module B: Impurity Profile (TPPO Contamination)
Symptom: White solid impurities persist in the intermediate; NMR shows multiplets at ~7.5 ppm.
Solution 1 (Precipitation): Triturate the crude reaction mixture with cold Pentane or 10% EtOAc/Hexane . TPPO is insoluble in non-polar solvents, while the ether product is soluble.
Solution 2 (Chromatography): Use a silica column. TPPO is very polar. Elute the product with 10–20% EtOAc/Hexane. TPPO will remain on the column or elute only with highly polar solvents (MeOH/DCM).
Module C: Ester Hydrolysis (The "Hidden" Yield Killer)
Symptom: Final product mass is lower than expected; NMR shows loss of methyl singlet (~3.8 ppm) or broad acid peak.
Root Cause: Use of aqueous HCl or un-dried Methanolic HCl . The methyl ester is labile in aqueous acid.
Troubleshooting Logic Tree (Graphviz)
Caption: Figure 2. Decision matrix for diagnosing yield loss in ether synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use TFA/DCM for deprotection instead of HCl?A: Yes, TFA (Trifluoroacetic acid) effectively removes the Boc group.[2] However, you will obtain the TFA salt , which is hygroscopic and often an oil. To get the Hydrochloride salt, you must perform a salt exchange or use HCl/Dioxane directly. HCl salts are generally more crystalline and stable [2].
Q2: My final product is a sticky gum, not a solid. How do I crystallize it?A: This is common with amine salts.
Dissolve the gum in a minimum amount of Methanol .
Add Diethyl Ether or MTBE dropwise until cloudy.
Store at -20°C overnight.
Scratch the flask wall with a glass rod to induce nucleation.
Q3: Can I use Methyl 4-fluorobenzoate via SNAr instead of the Mitsunobu reaction?A: While possible, SNAr on 4-fluorobenzoate requires high temperatures (>100°C) and strong bases (e.g., NaH) because the ester is not sufficiently electron-withdrawing to activate the ring for mild substitution [3]. This harsh environment risks hydrolyzing the ester. The Mitsunobu route is milder and generally higher yielding for this specific substrate.
Q4: Why is the order of addition in Mitsunobu critical?A: The betaine intermediate formed by PPh3 and DIAD must be generated before reacting with the alcohol or phenol. However, mixing PPh3 and DIAD alone can sometimes lead to degradation. The standard protocol (PPh3 + Substrates -> add DIAD) ensures the betaine reacts immediately with the acid/alcohol complex, preventing side reactions [1].
References
Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4] Chemical Reviews, 109(6), 2551–2651. Link
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane. The Journal of Peptide Research, 58(3), 338-341. Link
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Technical Support Center: Troubleshooting PROTAC Synthesis with Piperidine Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PRO...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine linkers. Piperidine moieties are frequently used to impart conformational rigidity and improve physicochemical properties in PROTACs.[1][2][3] However, their synthesis can present unique challenges. This resource offers practical, experience-driven solutions to common issues encountered in the lab.
I. Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of the piperidine linker giving low yields or multiple products?
Answer: Low yields and the formation of multiple products during the N-alkylation of a piperidine linker are common issues.[4][5] The secondary amine of the piperidine ring can be challenging to alkylate cleanly due to several factors:
Over-alkylation: The newly formed tertiary amine can be further alkylated by the alkyl halide, leading to the formation of a quaternary ammonium salt. This is especially problematic if an excess of the alkylating agent is used or if the reaction is run for too long.[4]
Steric Hindrance: If the piperidine ring or the alkylating agent is sterically hindered, the reaction rate can be significantly reduced, leading to incomplete conversion.[5]
Competing Reactions: The basicity of the piperidine nitrogen can lead to elimination side reactions with certain alkyl halides.
Troubleshooting Strategies:
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine-containing fragment relative to the alkylating agent to minimize over-alkylation.[6]
Slow Addition: Add the alkylating agent slowly to the reaction mixture, using a syringe pump if possible, to maintain a low concentration and reduce the chance of quaternization.[4]
Choice of Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the acid formed during the reaction without competing with the piperidine nucleophile.[4]
Alternative Methods: Consider reductive amination as a milder and often more selective alternative to direct alkylation, especially for hindered systems. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[5]
Q2: I'm observing an unexpected ring-opening of the piperidine linker. What could be the cause?
Answer: Piperidine ring-opening, while less common than other side reactions, can occur under certain conditions, particularly with highly functionalized or strained piperidine derivatives. Potential causes include:
Harsh Reaction Conditions: Strong acids or bases, particularly at elevated temperatures, can promote ring-opening pathways.
Electrophilic Activation: The presence of strong electron-withdrawing groups on the piperidine ring can make it more susceptible to nucleophilic attack and subsequent cleavage.
Oxidative Cleavage: Certain oxidizing agents can lead to cleavage of the C-N bonds within the piperidine ring.[7]
Preventative Measures:
Milder Conditions: Opt for milder reaction conditions whenever possible. For example, use weaker bases or acids and avoid excessive heating.
Protecting Groups: If the piperidine ring is substituted with sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Careful Reagent Selection: Scrutinize all reagents for their potential to induce ring-opening. If oxidative cleavage is suspected, ensure your reaction is performed under an inert atmosphere.
Q3: My final PROTAC is difficult to purify. Are there specific challenges associated with piperidine linkers?
Answer: The presence of a piperidine linker can indeed introduce purification challenges. The basic nitrogen atom can cause tailing on silica gel chromatography and can make the PROTAC highly water-soluble, complicating extractions.
Purification Strategies:
Reverse-Phase Chromatography: For highly polar PROTACs containing a basic piperidine, reverse-phase preparative HPLC is often the most effective purification method.[6]
Acid/Base Extraction: You can sometimes use the basicity of the piperidine to your advantage. During workup, washing the organic layer with a dilute acid solution will protonate the piperidine and pull your PROTAC into the aqueous layer, potentially separating it from non-basic impurities. The PROTAC can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]
Ion-Exchange Chromatography: In some cases, cation-exchange chromatography can be a useful technique for purifying piperidine-containing compounds.
Azeotropic Distillation: If your compound forms an azeotrope with water, azeotropic distillation with a solvent like toluene can help to remove residual water.[8]
Q4: How does the protonation state of the piperidine linker affect my PROTAC's properties?
Answer: The protonation state of the piperidine linker is a critical factor that influences the physicochemical properties and ultimately the biological activity of your PROTAC.[2][9]
Solubility: The protonated (charged) form of the piperidine will be more water-soluble than the neutral form.[2][9] This can be advantageous for improving the overall solubility of a potentially greasy PROTAC molecule.
Cell Permeability: While increased solubility is often desirable, a permanently charged PROTAC may have difficulty crossing cell membranes. The equilibrium between the protonated and neutral states is therefore crucial for cell permeability.
Ternary Complex Formation: The charge and conformation of the linker can influence how the PROTAC orients the target protein and the E3 ligase, which can affect the stability and productivity of the ternary complex.[2][9]
Considerations:
The pKa of the piperidine nitrogen is influenced by neighboring chemical groups.[9][10] Electron-withdrawing groups nearby will lower the pKa, making the piperidine less basic.
It is important to consider the pH of your biological assays, as this will determine the predominant protonation state of your PROTAC.
II. Troubleshooting Guide: Synthesis & Characterization
This section provides a more detailed, step-by-step approach to troubleshooting common synthetic and analytical issues.
Issue 1: Failed or Incomplete Coupling to the Piperidine Linker
Symptoms:
TLC or LC-MS analysis shows predominantly starting materials.
Low isolated yield of the desired coupled product.
Potential Causes & Solutions:
Potential Cause
Explanation
Suggested Solution
Inefficient Coupling Reagents
The chosen coupling reagents (e.g., for amide bond formation) may not be potent enough to overcome the steric hindrance or electronic properties of the substrates.
For amide bond formation, consider using more powerful coupling reagents like HATU or COMU.[2] Ensure all reagents are fresh and anhydrous.
Steric Hindrance
Bulky substituents on the piperidine ring or the coupling partner can slow down the reaction.
Increase the reaction temperature, extend the reaction time, or consider a less sterically hindered synthetic route.
Poor Solubility of Reactants
If one of the reactants is not fully dissolved, the reaction will be slow and incomplete.
Experiment with different solvent systems to ensure complete dissolution of all reactants. For example, DMF, DMA, or NMP are often good choices for PROTAC synthesis.
Deactivation of Piperidine Nitrogen
If the piperidine nitrogen is protonated by an acidic species in the reaction mixture, it will no longer be nucleophilic.
Ensure a suitable base (e.g., DIPEA) is present in sufficient quantity (at least 2-3 equivalents) to neutralize any acidic byproducts.
Issue 2: Side Reactions Involving the Piperidine Moiety
Symptoms:
Presence of unexpected peaks in LC-MS or NMR.
Mass spectra corresponding to products of cyclization, elimination, or rearrangement.
Potential Causes & Solutions:
Side Reaction
Plausible Mechanism
Mitigation Strategy
Intramolecular Cyclization
A reactive functional group on a side chain of the piperidine linker may react with the piperidine nitrogen.[11]
Protect the reactive functional group until after the desired coupling step. Alternatively, redesign the linker to increase the distance between the reactive groups.
Elimination
If the piperidine is used as a base to deprotonate a substrate, it can sometimes induce elimination reactions, particularly with secondary or tertiary alkyl halides.
Use a non-nucleophilic base like DBU or a hindered amine base instead of relying on the piperidine-containing fragment as the base.
Oxidation
The piperidine ring can be susceptible to oxidation, especially if exposed to air and light over long periods, leading to discoloration (yellowing/browning).[8]
Store piperidine-containing reagents and intermediates under an inert atmosphere and protected from light. If discoloration occurs, consider purifying the material by distillation or chromatography before use.[8]
Issue 3: Ambiguous Characterization Data
Symptoms:
Complex NMR spectra that are difficult to interpret.
Unexpected fragmentation patterns in mass spectrometry.
Analytical Workflow & Interpretation:
NMR Spectroscopy:
1H NMR: Look for the characteristic signals of the piperidine ring protons, which are typically found in the aliphatic region. The complexity of these signals can provide information about the conformation of the ring.
13C NMR: Confirm the number of carbon atoms in the piperidine ring and their chemical environment.
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning the protons and carbons of the piperidine linker and confirming its connectivity to the rest of the PROTAC molecule.
Mass Spectrometry:
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of your final PROTAC.
Tandem MS (MS/MS): Fragmentation analysis can provide valuable structural information.[12][13][14] Common fragmentation pathways for piperidine-containing molecules involve cleavage of the bonds adjacent to the nitrogen atom. Analyzing these fragments can help confirm the structure of the linker and its attachment points.[13][14]
III. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Piperidine Linker
This protocol provides a general starting point for the N-alkylation of a piperidine-containing fragment with an alkyl halide.
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the piperidine-containing fragment (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents) in an anhydrous solvent (e.g., DMF or ACN).
Addition of Alkylating Agent: Dissolve the alkyl halide (1.0 equivalent) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred piperidine solution at room temperature over a period of 1-2 hours using a syringe pump.
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours to reach completion. Gentle heating (e.g., to 40-50 °C) may be necessary for less reactive alkyl halides.
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
Protocol 2: General Procedure for Reductive Amination
This protocol is an alternative to direct alkylation and is often higher yielding and cleaner.
Imine/Enamine Formation: In a round-bottom flask, dissolve the piperidine-containing fragment (1.1 equivalents) and the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., dichloroethane or THF). Add acetic acid (catalytic amount) and stir at room temperature for 1-2 hours.
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by column chromatography or preparative HPLC.
IV. Visual Guides
Workflow for Troubleshooting Piperidine Linker Synthesis
Caption: Troubleshooting workflow for piperidine linker synthesis.
Decision Tree for N-Alkylation vs. Reductive Amination
Caption: Decision tree for choosing an N-alkylation method.
V. References
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link]
Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. Available from: [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? National Center for Biotechnology Information. Available from: [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available from: [Link]
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available from: [Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]
Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available from: [Link]
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Center for Biotechnology Information. Available from: [Link]
Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]
Experimental pKa values of piperazine-containing PROTACs. ResearchGate. Available from: [Link]
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. Available from: [Link]
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Center for Biotechnology Information. Available from: [Link]
(PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available from: [Link]
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available from: [Link]
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available from: [Link]
(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link]
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. Available from: [Link]
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Center for Biotechnology Information. Available from: [Link]
in silico tools in protacs design. arXiv. Available from: [Link]
Stability problems of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride in solution
Overview: Navigating the Stability Landscape Welcome to the technical support guide for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This document is designed for researchers and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Overview: Navigating the Stability Landscape
Welcome to the technical support guide for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. This document is designed for researchers and drug development professionals to proactively address and troubleshoot the stability challenges associated with this molecule in solution. As an ester derivative containing a basic piperidine moiety, its primary liability in aqueous environments is hydrolysis. Understanding the chemical principles governing this degradation is paramount to ensuring experimental reproducibility and the integrity of your results. This guide provides in-depth, field-proven insights and actionable protocols to manage these stability issues effectively.
Core Concepts: A Mechanistic Understanding
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride possesses two key functional groups that dictate its stability profile: a methyl ester and a piperidine ring.
Ester Hydrolysis: The ester linkage is the most significant point of vulnerability. It can be cleaved by water (hydrolysis) in a reaction that is strongly catalyzed by both acids and bases.[1][2][3]
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[2][4]
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[2][5][6]
The Role of the Piperidine Moiety & Hydrochloride Salt: The piperidine ring is a basic functional group.[7][8] The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated (pKa of a protonated piperidine is ~11.2).[8]
Enhanced Solubility & Stability: This salt form significantly increases aqueous solubility and enhances stability in acidic to near-neutral solutions by keeping the nitrogen protonated.[7][9]
pH-Dependent Solubility: If the pH of the solution is raised above the pKa, the piperidinium ion will be deprotonated to the free base. This neutral form is typically much less soluble in water, which can lead to precipitation.
This section addresses common issues encountered during the handling and use of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride in solution.
Question 1: My compound's purity decreases over time in my aqueous buffer, and I see a new peak in my HPLC analysis. What is happening?
Answer: You are most likely observing ester hydrolysis. The primary degradation product is 4-(piperidin-4-yloxy)benzoic acid hydrochloride .
Causality: The ester bond is being cleaved by water, a reaction accelerated by the pH of your buffer and the storage temperature.[10] Both acidic and basic conditions can promote this degradation.[4] The rate of hydrolysis is influenced by factors including pH, temperature, and buffer concentration.[10][11]
Troubleshooting Steps:
Confirm Degradant Identity: Use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (4-(piperidin-4-yloxy)benzoic acid, C12H15NO3, MW: 221.25 g/mol ).
Optimize pH: Evaluate the stability of your compound in a pH range of 3-6. A slightly acidic environment generally minimizes both acid- and base-catalyzed hydrolysis and keeps the piperidine moiety protonated and soluble.[9]
Control Temperature: Store solutions at recommended temperatures (2-8°C) and minimize time at room temperature.[12][13] For long-term storage, consider aliquoting and freezing at -20°C or -80°C after verifying freeze-thaw stability.
Prepare Fresh: For the most sensitive experiments, prepare solutions fresh from solid material immediately before use.[9]
Question 2: My compound precipitated out of solution after I adjusted the pH upwards for my assay. Why did this happen?
Answer: You have likely converted the soluble hydrochloride salt into the less soluble free base form of the molecule.
Causality: The piperidine nitrogen in the hydrochloride salt is protonated, rendering the molecule charged and water-soluble. As you increase the pH towards and above the pKa of the piperidinium ion (~11.2), the nitrogen is deprotonated. The resulting neutral "free base" is significantly more nonpolar and less soluble in aqueous media, causing it to precipitate.
Troubleshooting Workflow:
Caption: Primary degradation pathway via ester hydrolysis.
The Organic Chemistry Channel - by Dr. Ramasamy. (2024). Hydrolysis of Methyl Benzoate - Lab Demo.
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
ResearchGate. (2025). (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International.
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives.... Request PDF.
Separation Science. (2025). Analytical Techniques In Stability Testing.
Save My Exams. (2024). Ester Hydrolysis - A Level Chemistry Revision Notes.
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
National Institutes of Health. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Quora. (2021). Can methyl benzoate be hydrolyzed?.
BTC. (2025). What are the storage stability of Piperidine Series compounds over time? - Blog.
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
N.A. (n.d.).
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
(2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
Internet Public Library. (n.d.). Esters Hydrolysis Rates.
(2025).
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
PSIBERG. (2022). Hydrolysis of Esters: Mechanism and Conditions.
Document ID: TSC-SOL-2024-05 | Version: 2.1 | Status: Active
Executive Summary & Chemical Profile
The Core Problem: Researchers often encounter "poor solubility" with Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride because of its hybrid nature. It contains a hydrophilic ionic head (piperidine HCl) and a lipophilic tail (methyl benzoate). This amphiphilic conflict causes it to fail in non-polar organic solvents (like DCM or Hexanes) used for synthesis, while the lipophilic tail limits its solubility in cold water compared to simpler amine salts.
Compound Snapshot:
Chemical Nature: Secondary Amine Hydrochloride Salt
Key Functionality: Nucleophilic Nitrogen (masked by HCl), Electrophilic Ester.
Critical Insight: The "insolubility" is often a feature, not a bug. It indicates the integrity of the crystal lattice. To react it, you must often break the lattice (solvation) or the salt (neutralization).
Solubility & Solvent Compatibility Matrix
Use this table to select the correct solvent system based on your experimental goal.
Solvent System
Solubility (HCl Salt)
Solubility (Free Base)
Application Context
Water
Moderate to High (pH dependent)
Low / Insoluble
Aqueous workups; Biological assays.
Methanol / Ethanol
High
High
Recrystallization; Hydrogenation.
DMSO / DMF
High
High
S_NAr or Alkylation reactions (dissolves salt).
DCM / Chloroform
Insoluble (Suspension)
High
Acylation/Amide coupling (requires free-basing).
Ethyl Acetate
Very Low
Moderate
Extractions (Free base moves here).
Diethyl Ether / Hexane
Insoluble
Low
Antis-solvent for precipitation.
Troubleshooting Guides (Symptom-Based)
Scenario A: "The starting material won't dissolve in DCM or THF for my acylation reaction."
Diagnosis: You are trying to dissolve an ionic lattice (HCl salt) in a non-polar or moderately polar solvent. The lattice energy is too high for DCM to overcome.
The Fix: You have two valid pathways.
Protocol 1: In-Situ Neutralization (Recommended for Speed)
Use this if you want to run the reaction in one pot without isolating the free base.
Suspend the Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride in DCM or THF (it will look cloudy).
Add 2.5 to 3.0 equivalents of an organic base (DIPEA or Triethylamine).
Mechanism:[1][2][3] The base scavenges the HCl proton. The liberated free amine is lipophilic and will instantly dissolve into the DCM.
Visual Check: The suspension should turn into a clear solution within 5–10 minutes.
Proceed with adding your electrophile (e.g., Acid Chloride or Anhydride).
Protocol 2: Biphasic Free-Basing (Recommended for Purity)
Use this if your reaction is sensitive to amine salts (e.g., metal-catalyzed couplings).
Dissolve the HCl salt in a minimal amount of water.
Add an equal volume of DCM.
Slowly add Saturated Aqueous NaHCO₃ (or 1M NaOH) while stirring until the aqueous layer pH > 10.
Extract the organic layer (DCM), dry over Na₂SO₄, and concentrate.[4]
Result: You now have the Free Base as an oil/gum, which is fully soluble in organic solvents.
Scenario B: "I need to use the compound in a cellular assay (aqueous buffer), but it precipitates."
Diagnosis: The "Common Ion Effect" or pH clashes.
The Fix:
Check DMSO Stock: Dissolve the HCl salt in 100% DMSO first to make a high-concentration stock (e.g., 100 mM).
Dilution Sequence: Do not add the solid directly to PBS. Add the DMSO stock to the media/buffer.
pH Warning: If your buffer pH is > 8.0, the compound may deprotonate to the free base, which is less water-soluble. Keep assay buffers near pH 7.4.
Visual Decision Support
Workflow: Solvent & Handling Decision Tree
Caption: Logical flow for selecting the correct handling method based on the intended application (Synthesis vs. Analysis).
Frequently Asked Questions (FAQs)
Q1: Can I recrystallize the HCl salt to purify it?A: Yes. The most effective system is usually Methanol/Diethyl Ether . Dissolve the salt in a minimum amount of hot Methanol, let it cool to room temperature, and then slowly add Diethyl Ether (or MTBE) until turbidity persists. Cool to 4°C. The HCl salt will crystallize, leaving non-polar impurities in the mother liquor.
Q2: Why does my yield drop when I use the HCl salt in nucleophilic substitution?A: If you are reacting the piperidine nitrogen with an alkyl halide, the HCl consumes one equivalent of your base immediately. If you only added 1.0 equivalent of base, your amine remains protonated (ammonium form) and cannot act as a nucleophile. Always use at least 2.5 equivalents of base when starting with the hydrochloride salt [1].
Q3: Is the compound hygroscopic?A: Yes, like most piperidine salts, it attracts moisture. Weighing it quickly and storing it in a desiccator is crucial. If the powder becomes sticky/clumpy, it has absorbed water, which will affect your stoichiometry (molecular weight calculations). Dry it under vacuum at 40°C before critical use.
References
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amine salt reactivity and neutralization).
National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperidine Hydrochloride. (Physicochemical properties of the parent heterocycle salt).
ChemicalBook. (2024). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride Product Properties. (Specific CAS data and solubility profiles).
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for base selection in organic synthesis).
Technical Support Center: Scaling Up PROTAC Synthesis
Last Updated: February 12, 2026 Introduction Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the ce...
Author: BenchChem Technical Support Team. Date: February 2026
Last Updated: February 12, 2026
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that harnesses the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] While the modular design of a PROTAC—comprising a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker—facilitates rapid library synthesis at the discovery stage, scaling up production presents a distinct set of challenges.[4][5][6]
PROTACs are structurally complex, often possessing high molecular weights, poor aqueous solubility, and conformational flexibility, which complicates synthesis, purification, and formulation on a larger scale.[7][8] This guide provides researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of PROTAC synthesis, from gram to kilogram production for preclinical and clinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary bottlenecks when moving from bench-scale (mg) to process-scale (g to kg) PROTAC synthesis?
A1: The primary bottlenecks stem from the inherent complexity of PROTAC molecules.[4][7] Key challenges include:
Low Overall Yields: Multi-step syntheses often result in low cumulative yields, which are manageable at the milligram scale but economically unviable at the kilogram scale.[7][8]
Purification Difficulties: The unique physicochemical properties of PROTACs, such as high molecular weight and "greasy" character, make chromatographic purification challenging and costly to scale.[9] Finding conditions for robust crystallization is often difficult due to their flexibility.
Reagent Cost and Availability: Specialized linkers, warheads, or E3 ligase ligands that are readily available in small quantities may be expensive or have limited suppliers for large-scale manufacturing.
Process Safety and Environmental Concerns: Solvents and reagents used in discovery (e.g., DMF, DCM) may be unsuitable for large-scale production due to safety regulations and environmental impact.
Analytical Characterization: Ensuring batch-to-batch consistency and purity requires robust, scalable analytical methods that can detect subtle impurities.[10]
Q2: How critical is linker design for the scalability of a PROTAC?
A2: Linker design is paramount. While linker composition and length are crucial for biological activity (i.e., forming a stable ternary complex), they also profoundly impact the physicochemical properties that dictate scalability.[11][12]
Solubility: The linker is a major determinant of a PROTAC's solubility.[13] Polyethylene glycol (PEG) linkers are often used to enhance solubility, but can complicate purification and may lead to a heterogeneous mixture (polydispersity) if not sourced carefully at scale.[9][14]
Crystallinity: Rigid linkers (e.g., containing aromatic or piperazine groups) may improve the chances of obtaining a crystalline solid, which is highly desirable for purification and handling of the final active pharmaceutical ingredient (API).[15] Flexible linkers often lead to amorphous materials that are challenging to purify and handle.
Synthetic Accessibility: The chemical handles used to attach the linker to the warhead and E3 ligase ligand (e.g., amides, ethers, triazoles via "click chemistry") must be formed through reactions that are high-yielding, robust, and scalable.[12][16] Reactions requiring exotic catalysts or cryogenic temperatures can be a significant hurdle.
Q3: At what stage should we start thinking about GMP (Good Manufacturing Practice) requirements?
A3: GMP considerations should be integrated as early as possible in the development process, ideally during lead optimization.[1] Waiting until a candidate is selected for IND-enabling studies can lead to significant delays if the synthetic route is not amenable to GMP standards.[17] Early considerations include selecting reagents with a clear supply chain, avoiding problematic solvents, and developing a synthetic route that is reproducible and well-controlled.
This section addresses specific problems encountered during the scale-up process, organized by synthetic stage.
Issue 1: Low Yield or Stalled Final Conjugation Reaction
Question: My final coupling reaction (e.g., amide bond formation or click chemistry) works well on a 100 mg scale, but the yield drops significantly or the reaction stalls at the 10 g scale. What's wrong?
Answer: This is a common issue related to reaction kinetics, mass transfer, and reagent stability at scale.
Potential Causes & Troubleshooting Steps:
Poor Solubility/Mixing:
The "Why": PROTAC precursors are often large and may have limited solubility. At larger volumes, inefficient stirring can create localized concentration gradients, preventing reagents from interacting effectively.
Recommended Action:
Increase solvent volume to ensure all reactants remain in solution throughout the reaction.
Switch to a higher-boiling solvent that offers better solubility (e.g., NMP, DMAc instead of DMF), but be mindful of removal challenges.
Use mechanical stirring instead of a magnetic stir bar to ensure vigorous and homogenous mixing in larger reaction vessels.
QC Check: Visually inspect the reaction for any precipitated material. If possible, take a small, filtered aliquot during the reaction and analyze by LC-MS to confirm reactants are in solution.
Inefficient Coupling Reagents at Scale:
The "Why": Common coupling reagents like HATU or HOBt/EDC can be sensitive to moisture or degrade. The longer reaction and workup times at scale increase the window for degradation. For copper-catalyzed click chemistry (CuAAC), oxidation of the Cu(I) catalyst is a frequent failure point.[9]
Recommended Action:
Amide Coupling: Use fresh, high-purity coupling reagents. Consider adding the coupling reagent in portions over time. For large-scale synthesis, switching to a more stable coupling agent like T3P® (propylphosphonic anhydride) may be beneficial.
Click Chemistry (CuAAC): Ensure strict anaerobic conditions by thoroughly degassing all solvents and running the reaction under an inert atmosphere (Argon or Nitrogen). Use a reliable Cu(I) source or a robust catalyst system like CuSO₄/Sodium Ascorbate, adding the ascorbate just before starting the reaction.[9][16]
QC Check: Monitor the reaction closely by LC-MS every 1-2 hours. A stalled reaction will show no further consumption of starting materials.
Thermal Inhomogeneity:
The "Why": Large reaction volumes have different heat transfer properties. It's harder to maintain a consistent internal temperature, and exothermic or endothermic events can be more pronounced.
Recommended Action: Use a jacketed reactor with controlled heating/cooling to maintain a stable internal temperature. Monitor the internal temperature with a probe, not just the external bath temperature.
Issue 2: The PROTAC is Impossible to Purify by Standard Column Chromatography at Scale
Question: My PROTAC streaks badly on silica gel, and I lose most of my material. Reverse-phase HPLC is not economically viable for 50 g of product. What are my options?
Answer: Purification is arguably the biggest hurdle in scaling up PROTACs due to their challenging physicochemical properties.[9]
Potential Causes & Troubleshooting Steps:
Poor Solubility & Aggregation:
The "Why": PROTACs are often "greasy" molecules that can aggregate or have poor solubility in common chromatography solvents, leading to streaking and low recovery.
Recommended Action:
Optimize Solvent System: For normal phase, try adding a small amount of a polar modifier like methanol or an amine (triethylamine) to the mobile phase to reduce tailing. For highly polar PROTACs, reverse-phase chromatography is often the best choice.[9]
Alternative Stationary Phases: Explore different stationary phases. C18 is standard for reverse-phase, but C8, C4, or phenyl columns may offer different selectivity.
Trituration/Recrystallization: This is the most scalable purification method. Experiment with a wide range of solvent/anti-solvent systems (e.g., DCM/heptane, EtOAc/MTBE, MeCN/water) to find conditions that will either precipitate the product cleanly or crystallize it. This requires patience and empirical screening but is invaluable for large-scale production.
QC Check: Use a small amount of crude material (~50 mg) to screen multiple crystallization conditions in parallel in small vials.
Product Instability:
The "Why": Some PROTACs can be unstable on silica (an acidic stationary phase) or during long exposure to solvents.[9]
Recommended Action:
Work quickly and at lower temperatures if stability is a concern.[9]
Consider using a neutral stationary phase like alumina if silica-mediated degradation is suspected.
If using reverse-phase HPLC, buffer the mobile phase (e.g., with formic acid or ammonium bicarbonate) to control pH and improve peak shape and stability.
QC Check: Analyze the crude material by LC-MS before and after it has been dissolved in the loading solvent for an extended period to check for degradation.
Issue 3: Final Product is an Amorphous Solid with Poor Handling Properties
Question: After purification, my final PROTAC is a sticky, amorphous oil or a "fluffy" solid that is difficult to weigh and handle. How can I obtain a process-friendly solid form?
Answer: The physical form of the API is critical for formulation and development. Amorphous solids often have poor stability and flowability.
Potential Causes & Troubleshooting Steps:
High Conformational Flexibility:
The "Why": Flexible linkers (like long PEG or alkyl chains) allow the molecule to adopt many conformations, which inhibits the ordered packing required for crystallization.[12]
Recommended Action:
Salt Screening: If your PROTAC has a basic or acidic handle, perform a salt screen. Forming a salt (e.g., hydrochloride, mesylate, sodium salt) can dramatically improve crystallinity and handling properties.
Cocrystal Screening: Investigate the formation of cocrystals with pharmaceutically acceptable coformers. This can induce crystallinity without chemically modifying the PROTAC.
Advanced Purification/Isolation: Techniques like preparative chromatography followed by spray drying or lyophilization can yield a more manageable amorphous solid dispersion if crystallization fails.
QC Check: Use techniques like X-ray Powder Diffraction (XRPD) to confirm whether you have a crystalline or amorphous solid and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.
This protocol is for the final conjugation step, a common and scalable "click chemistry" reaction.[16][18]
Objective: To couple an azide-functionalized precursor (1.0 eq) with an alkyne-functionalized precursor (1.1 eq) on a 20 g scale.
Reagents & Equipment:
Azide Precursor (e.g., Warhead-Linker-N₃)
Alkyne Precursor (e.g., E3 Ligase Ligand-Alkyne)
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
Sodium Ascorbate (0.10 eq)
Solvent: 1:1 mixture of THF and deionized water (degassed)
Jacketed glass reactor (2 L) with overhead mechanical stirrer and temperature probe
Argon or Nitrogen line
Procedure:
Vessel Preparation: Ensure the reactor is clean, dry, and purged with Argon for at least 30 minutes.
Reagent Loading: Charge the reactor with the Azide Precursor (20 g, 1.0 eq) and the Alkyne Precursor (1.1 eq).
Solvent Addition: Add the degassed THF/Water (1:1, ~1 L) mixture to the reactor. Start stirring (e.g., 200 RPM) to fully dissolve the reagents.
Catalyst Preparation: In a separate flask, dissolve CuSO₄·5H₂O (0.05 eq) in a small amount of degassed water (~20 mL). In another flask, dissolve Sodium Ascorbate (0.10 eq) in degassed water (~40 mL).
Reaction Initiation: Add the CuSO₄ solution to the main reactor. Immediately after, add the Sodium Ascorbate solution. The solution may change color (e.g., to a yellow-orange).
Reaction Monitoring: Maintain the internal temperature at 20-25 °C. Take an aliquot of the reaction mixture every hour, quench with a small amount of EDTA solution, dilute, and analyze by LC-MS to monitor the consumption of the limiting azide precursor. The reaction is typically complete in 4-8 hours.
Workup: Once the reaction is complete, add an aqueous solution of EDTA to chelate and remove the copper catalyst. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Proceed with purification of the crude product (e.g., via trituration, recrystallization, or column chromatography).
Increase solvent volume, use mechanical stirring, select robust reagents (e.g., T3P), ensure inert atmosphere for CuAAC.
In-process control (IPC) by LC-MS to monitor reaction completion.
Purification
Product streaking on silica gel
High lipophilicity, aggregation, on-column degradation
Screen for a trituration or recrystallization solvent system. Use alternative stationary phases or buffered mobile phases.
Purity analysis of crude and purified material by HPLC-UV and LC-MS.
Purification
Inability to remove a key impurity
Similar polarity to the product
Re-evaluate the synthetic route to avoid the impurity. Optimize recrystallization conditions for selective precipitation.
Impurity profiling by high-resolution mass spectrometry (HRMS).
Final API Form
Product is a sticky oil
High conformational flexibility, lack of crystal lattice packing
Perform salt and cocrystal screening to induce crystallinity. Consider lyophilization for a manageable amorphous powder.
XRPD to determine solid form; DSC for thermal analysis.
Analytical
Batch-to-batch variability
Inconsistent raw material quality, poorly controlled process parameters
Qualify raw material suppliers. Define strict process parameters (temperature, time, stoichiometry) in a batch record.
Comparison of batch release data (HPLC purity, residual solvents, identity confirmation by NMR/HRMS).
Visualizations
PROTAC Synthesis Scale-Up Workflow
This diagram illustrates the critical decision points and workflows when scaling up PROTAC synthesis, emphasizing the iterative nature of process development.
Caption: Workflow for scaling PROTAC synthesis from discovery to GMP production.
Troubleshooting Low Final Coupling Yield
This decision tree provides a logical path for diagnosing and solving low-yield issues in the crucial final conjugation step.
Caption: Decision tree for troubleshooting low yield in PROTAC coupling reactions.
References
BenchChem. (2025). Challenges in PROTAC synthesis and how to overcome them.
WuXi STA. (n.d.). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society.
MarinBio. (n.d.).
WuXi STA. (2024, July 9). Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. Discoveracs.org.
Chemistry Today. (2025, October 6). Bridging the Gap: How Pre-Formulation and Strategies Enable Scalable PROTAC Development.
Toure, M., & Crews, C. M. (2016). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
Ciulli, A., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry.
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degradation: the past is prologue.
Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
L. A. T. et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
Scott, D. et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
Pharmaron. (n.d.).
Kim, J. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
BenchChem. (2025).
BenchChem. (2025).
Sun, X., & Wang, J. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
Li, D. et al. (2024). Click chemistry in the development of PROTACs. MedChemComm.
Li, D. et al. (2023). Click chemistry in the development of PROTACs. RSC Medicinal Chemistry.
Bond, M. J., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry.
Sun, X., & Wang, J. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl 4-(piperidin-4-yloxy)benzoate hydrochlorideCase ID: 50976-52-4-DEBUG
Status: Active
Support Tier: Level 3 (Senior Application Scientist)[1]
Technical Overview & Molecule Specifications
Welcome to the technical support hub for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride . This guide addresses the specific chemical behavior of this bifunctional building block.
Core Function: A scaffold containing a nucleophilic secondary amine (piperidine) and an electrophilic ester (methyl benzoate), linked by a robust aryl-alkyl ether.[1]
Primary Challenge: The compound is supplied as a Hydrochloride (HCl) Salt . The protonated amine (
) is non-nucleophilic .[2] It must be neutralized (free-based) to react, but the presence of the methyl ester makes the molecule sensitive to harsh aqueous bases (saponification risk).
Key Specifications:
Feature
Property
Implication for Synthesis
| Amine State | Secondary, Protonated (
) | Must be neutralized to participate in N-alkylation or acylation.[1] |
| Ester Type | Methyl Benzoate | Susceptible to hydrolysis (loss of methyl group) if exposed to or strong nucleophiles.[1] |
| Linker | Aryl-Alkyl Ether | Generally chemically inert/stable under standard conditions.[1] |
| Solubility | Polar/Ionic | Soluble in water/MeOH; Insoluble in DCM/EtOAc/Hexanes (as the salt). |
Critical Failure Mode: The "Salt Trap" (Amine Inactivity)
Symptom: You attempted an N-alkylation, reductive amination, or amide coupling, but recovered >90% unreacted starting material.
Root Cause: The amine is locked as the hydrochloride salt. In this state, the nitrogen lone pair is occupied by a proton and cannot attack electrophiles.
Troubleshooting Protocol: The Neutralization Decision Matrix
You have two options to free-base the amine.[1][3] Choose based on your subsequent reaction sensitivity.
Method A: In-Situ Neutralization (Recommended for Acylations/Amide Couplings) [1]
Best for: Reactions in DMF, DMA, or NMP.
Protocol:
Dissolve the HCl salt in the reaction solvent (e.g., DMF).
Add 3.0 equivalents of a non-nucleophilic organic base (DIPEA or TEA).[1]
Stir for 15 minutes before adding the electrophile (acid chloride/alkyl halide).
Note: The solution may become cloudy as amine-HCl salts exchange to form DIPEA-HCl salts.[1] This is normal.
Method B: Extractive Free-Basing (Recommended for Sensitive N-Alkylations) [1]
Best for: Reactions requiring strictly anhydrous conditions or non-polar solvents (DCM/THF).[1]
Symptom: The reaction worked, but the product is a Carboxylic Acid (Mass M-14) instead of the Methyl Ester.
Root Cause: Use of strong aqueous bases (NaOH, KOH, LiOH) during the free-basing step or the reaction itself. Methyl esters are easily hydrolyzed, especially when the benzoate ring is electron-deficient.[1]
Base Compatibility Guide
Base Class
Specific Reagents
Status
Why?
Strong Inorganic
NaOH, KOH, LiOH
FORBIDDEN
Rapidly hydrolyzes the methyl ester to carboxylic acid.[1]
Mild Inorganic
, ,
SAFE
Safe in organic solvents (DMF/ACN). Safe in aqueous workup if cold/brief.[1]
Organic Tertiary
TEA, DIPEA (Hünig's Base)
IDEAL
Non-nucleophilic; neutralizes HCl without attacking the ester.
Nucleophilic
Pyridine, DMAP
CAUTION
Can cause transesterification or hydrolysis if wet. Use sparingly.
Corrective Action: If you detect hydrolysis, switch to Method B (Section 2) using cold Saturated
Technical Support Center: Method Refinement for Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
CAS: 455323-66-7 | Formula: C₁₃H₁₈ClNO₃ | MW: 271.74 g/mol Introduction: The Consistency Gap As Senior Application Scientists, we often observe that variability in experiments involving Methyl 4-(piperidin-4-yloxy)benzoa...
As Senior Application Scientists, we often observe that variability in experiments involving Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is rarely due to the intrinsic chemistry of the molecule. Instead, it stems from a misunderstanding of its dual nature : it is both a salt (hydrophilic, acidic) and an ester (hydrophobic-capable, base-sensitive).
This guide addresses the "Consistency Gap"—the variance in yield and purity caused by improper handling of the hydrochloride counterion and the ester moiety.
Module 1: Critical Material Handling (The "Input" Problem)
Q: Why is my starting material "sticky" or difficult to weigh accurately?
A: The compound is hygroscopic. You are likely weighing water, not reactant.
Like many secondary amine hydrochloride salts, this compound avidly absorbs atmospheric moisture. This introduces a stoichiometric error before the reaction begins. If you weigh 100 mg of "wet" salt, you might only be adding 85 mg of active compound.
Corrective Protocol: The "Dry Weight" Standard
Diagnosis: Check the appearance. A free-flowing white powder is dry. Clumping or translucency indicates moisture.
Drying: Place the material in a vacuum oven at 35–40°C (do not exceed 50°C to protect the ester) over P₂O₅ or silica gel for 4 hours.
Storage: Store under argon or nitrogen at 2–8°C.
Stoichiometry Correction: If drying is impossible, perform a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the precise wt% of the active pharmaceutical ingredient (API) and adjust your reaction equivalents accordingly.
Module 2: Reaction Optimization (The "Process" Problem)
Q: I am using this compound in an amide coupling (as a nucleophile), but yields are consistently low (<40%). Why?
A: You are likely failing to fully neutralize the hydrochloride salt.
In its supplied form, the piperidine nitrogen is protonated (
). In this state, it is non-nucleophilic and cannot attack an activated carboxylic acid or electrophile. Adding a standard base (like TEA) should work, but often the equilibrium favors the salt in certain solvents, or the base is consumed by the activated ester.
The "Solubility Switch" Logic
You must decide whether to neutralize in situ or ex situ.
Method A: In Situ (Add Excess Base)
When to use: Standard amide couplings (EDC/NHS, HATU).
Refinement: Add 3.0–4.0 equivalents of DIPEA (Diisopropylethylamine).
1 eq to neutralize the HCl attached to the piperidine.
1 eq to activate the carboxylic acid partner.
1-2 eq to maintain basic pH throughout the reaction.
Risk:[1] High base concentration can race with the coupling to hydrolyze the methyl ester.
Method B: Ex Situ (The "Free-Base" Isolation)
When to use: Sensitive reactions or when using valuable electrophiles.
Protocol: See Protocol 1 below.
Q: I observe a mass peak of [M-14] in my LCMS. What is this?
A: This is the hydrolyzed acid (Benzoic acid derivative).
Methyl Ester MW: ~235 (Free base)
Acid MW: ~221 (Loss of CH₂ = 14 Da)
Cause: Exposure to aqueous strong base (NaOH/KOH) or prolonged exposure to base in wet organic solvents.
Prevention: Avoid strong hydroxide bases. Use Carbonate (Na₂CO₃) or Bicarbonate (NaHCO₃) for neutralization, as they are generally too weak to hydrolyze the benzoate ester rapidly at room temperature.
Visualizing the Workflow
The following diagram illustrates the critical decision logic for handling the salt form vs. the free base to ensure reaction consistency.
Figure 1: Decision Matrix for handling the hydrochloride salt in synthesis. Choosing the wrong path leads to either low yield (protonated amine) or side products (hydrolysis).
Protocol 1: The "Soft" Free-Basing Procedure
Use this protocol to isolate the reactive free amine without hydrolyzing the ester.
Critical Note: Do not store the free base in solution for long periods; secondary amines can react with esters (intermolecular aminolysis) to form oligomers over time. Use immediately.
Data Reference: Solubility & Stability Profile
Parameter
HCl Salt Form (Commercial)
Free Base Form (Reactive)
Troubleshooting Implication
MW
271.74
~235.28
Use correct MW for stoichiometry.
Water Solubility
High
Low
Salt washes out in aqueous workup.
DCM Solubility
Low/Insoluble
High
Use DCM to extract Free Base.
pKa (Piperidine)
~11.0 (Protonated)
-
Requires pH > 11 to fully deprotonate.
Ester Stability
Stable (if dry)
Sensitive to Base
Avoid NaOH; use NaHCO₃/Na₂CO₃.
References & Further Reading
Chemical Identity & Properties:
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS 455323-66-7).[3][4] BLD Pharm.[3] Retrieved from
Structure & Applications.[1][4][5][6][7][8][9][10] MySkinRecipes (Chemical Specifications). Retrieved from
General Handling of Amine Salts:
Organic Nitrogen Compounds V: Amine Salts.[9] Spectroscopy Online (2019). Discusses the solubility switch and IR identification of amine salts vs free bases. Retrieved from
Amine hydrochloride salts as bifunctional reagents.[9] Organic Chemistry Frontiers (2021). Highlights the reactivity profiles of amine salts. Retrieved from
Synthesis Context (Related Structures):
Preparation of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[8][11] Google Patents (CN103382191A). Demonstrates the standard industrial handling of piperidine/piperazine benzoate salts. Retrieved from
Optimizing linker length in PROTAC design for better efficacy
Topic: Optimizing Linker Length for Maximal Degradation Efficacy Welcome to the Targeted Protein Degradation (TPD) Technical Hub. This guide is designed for medicinal chemists and chemical biologists facing efficacy plat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Linker Length for Maximal Degradation Efficacy
Welcome to the Targeted Protein Degradation (TPD) Technical Hub.
This guide is designed for medicinal chemists and chemical biologists facing efficacy plateaus in their PROTAC (Proteolysis Targeting Chimera) campaigns. Unlike small molecule inhibitors, PROTACs are event-driven, not occupancy-driven. The linker is not merely a bridge; it is a structural element that dictates the thermodynamics of the ternary complex (
).
Diagnostic: The "Goldilocks" Failure
User Issue: "My PROTAC binds both the Target Protein (POI) and the E3 Ligase with high affinity (
), but I observe little to no intracellular degradation ()."
Root Cause Analysis:
This is the classic "productive ubiquitination zone" failure.
Linker Too Short: Creates steric clashes between the POI and E3 ligase, preventing the formation of the ternary complex.
Linker Too Long: Introduces excessive entropic penalty. While the complex can form, the residence time is too short for ubiquitin transfer, or the lysine residues on the POI are too far from the E3's catalytic center (E2 ubiquitin-conjugating enzyme).
Technical Insight:
Efficacy is driven by positive cooperativity (
). A linker of optimal length allows the POI and E3 to establish de novo Protein-Protein Interactions (PPIs), stabilizing the complex beyond the affinity of the individual ligands.
Troubleshooting Protocol: The "Linker Scan" Workflow
Do not synthesize random lengths. Follow this systematic expansion protocol.
Step 1: The Linear Scan (Alkyl/PEG)
Synthesize a library increasing by 2-3 atoms per increment.
Range: 8 atoms to 24 atoms.
Increments: PEG2, PEG3, PEG4, PEG5, PEG6.
Step 2: Calculate Cooperativity (
)
You must quantify if your linker is aiding or hindering complex formation.
: Positive cooperativity (Linker is optimal; new PPIs formed).
: Negative cooperativity (Steric clash; Linker likely too short).
Step 3: In Vitro Ternary Complex Assay (TR-FRET)
Methodology for measuring Linker efficacy before cell-based assays.
Reagents:
Fluorophore-labeled POI (Donor).
Terbium-labeled E3 Ligase (Acceptor).
Titrate PROTAC (0.1 nM to 10
M).
Readout:
Measure FRET signal. A bell-shaped curve indicates ternary complex formation.
Note: If the curve amplitude is low despite high binary binding, the linker length is preventing stable complex formation.
Visualization: The Linker Optimization Logic
Figure 1: Iterative workflow for diagnosing linker length failures based on cooperativity (
) and ternary complex stability.
Diagnostic: The "Hook Effect" & Dosing
User Issue: "My degradation curve looks bell-shaped. I lose efficacy at high concentrations (
). How do I optimize the linker to widen the therapeutic window?"
Root Cause Analysis:
The "Hook Effect" is an intrinsic property of bifunctional molecules. At high concentrations, PROTAC molecules saturate the POI and the E3 ligase independently, forming binary complexes (
and ) rather than the required ternary complex ().
Linker Impact:
A linker that promotes high cooperativity (
) stabilizes the ternary complex, effectively shifting the "Hook" to higher concentrations and widening the effective dosing window.
Data Interpretation Table: Linker vs. Hook Effect
Observation
Linker Status
Physicochemical Consequence
Sharp Bell Curve
Sub-optimal
Low cooperativity; Ternary complex relies solely on ligand affinity.
Broad Plateau
Optimal
High cooperativity; Linker facilitates favorable PPIs, resisting binary competition.
Right-shifted
Variable
Often indicates lower binary affinity, requiring higher doses to initiate complex formation.
Experimental Protocol: Determining the "Hook" Point
Cell Line: Choose a line expressing endogenous levels of POI and E3 (overexpression can mask the hook effect).
Dosing: 10-point dose-response (0.1 nM to 50
M).
Incubation: 4–24 hours (monitor kinetics; fast degradation is preferred to beat re-synthesis).
Analysis: Western Blot or HiBiT lytic detection.
Calculation: Plot signal vs. log[concentration].
If the curve goes down and then back up at high concentration, you have a Hook Effect.
Optimization: If the "Hook" occurs near your desired therapeutic dose, you must redesign the linker to improve cooperativity (e.g., switch from flexible PEG to rigid piperazine or spirocycles).
Diagnostic: Permeability & Solubility (The "Brick Dust" Problem)
User Issue: "I optimized the length for degradation in lysate, but the compound is inactive in live cells or precipitates in media."
Root Cause Analysis:
Long linkers, especially lipophilic alkyl chains or long PEGs, drastically increase Molecular Weight (MW) and Topological Polar Surface Area (TPSA).
Long PEG chains: High TPSA, poor membrane permeability.
Long Alkyl chains: High cLogP, poor solubility (precipitation).
Technical Insight:
"Linkerology" requires balancing length with composition. To maintain length without sacrificing permeability, you must reduce the number of rotatable bonds and manage TPSA.
Solution: Rigidification
Replace flexible chains with rigid scaffolds that span the same distance but reduce the entropic cost of binding and improve permeability.
Visualization: Linker Composition & Distance
Figure 2: Structural strategies to span the required distance while managing physicochemical properties.
References & Grounding
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.
Relevance: Establishes that linker length affects the catalytic turnover and degradation profile, not just binding.
Pike, A., et al. (2016). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today.
Relevance: Discusses the physicochemical constraints (TPSA, MW) imposed by linkers and strategies for optimization.
Optimizing the Ternary Complex: A Comparative Guide to PROTAC Linkerology
Executive Summary In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic lever.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is often mistakenly viewed as a passive connector. In reality, the linker is a thermodynamic lever. It determines the spatial orientation of the Protein of Interest (POI) relative to the E3 ligase, governing the stability of the ternary complex, the degree of cooperativity (
), and ultimately, the degradation efficiency ( and ).
This guide compares the three dominant classes of PROTAC linkers—PEG chains, Alkyl chains, and Rigid/Cyclic scaffolds —providing researchers with a decision framework for optimization. We move beyond simple "length" adjustments to analyze how linker composition impacts physicochemical properties (TPSA, permeability) and degradation kinetics.
Part 1: Mechanistic Foundation – The "Goldilocks" Zone
The efficacy of a PROTAC is not solely defined by the affinity of its warheads but by the stability of the POI–Linker–E3 Ligase ternary complex.
The Cooperativity Factor (
)
A linker's primary job is to minimize the entropic penalty of complex formation while avoiding steric clashes.
Positive Cooperativity (
): The linker facilitates favorable protein-protein interactions (PPIs) between the POI and E3 ligase.
Negative Cooperativity (
): The linker causes steric clashes, destabilizing the complex.
Key Insight: A "floppy" linker (e.g., long PEG) often fails to induce cooperativity because it cannot lock the proteins into a productive orientation for ubiquitin transfer. Conversely, a linker that is too short prevents the proteins from coming together (The "Hook Effect" sets in earlier).
Part 2: Comparative Analysis of Linker Classes
Polyethylene Glycol (PEG) Linkers
Status: The Industry Standard for Initial Screening.
Chemistry: Repeating ethylene glycol units (–CH2CH2O–).
Physicochemical Profile: Hydrophilic, high flexibility.
Performance:
Pros: Excellent solubility; easy to synthesize via standard amide coupling; minimal steric bulk.
Cons: High Topological Polar Surface Area (TPSA) limits permeability; oxidative instability; high entropic cost upon binding due to extreme flexibility.
Cons: Poor aqueous solubility (requires formulation optimization); lack of hydrogen bond acceptors can reduce specific interactions with the protein surface.
Pros:Entropic Advantage: Pre-organizing the linker reduces the entropy loss upon binding, often boosting potency. Selectivity: Rigid structures can enforce specific ternary geometries, discriminating between homologous targets (e.g., CDK4 vs. CDK6).
Cons: Complex synthesis; risk of "rigid mismatch" if the designed angle doesn't fit the protein interface.
Summary Data Table: Linker Class Performance
Feature
PEG Linkers
Alkyl Chains
Rigid/Cyclic Linkers
Solubility
High (+++++)
Low (+)
Moderate (+++)
Cell Permeability
Low (High TPSA)
High (Lipophilic)
High (Low TPSA)
Cooperativity Potential
Low (Passive)
Low (Passive)
High (Active)
Entropic Penalty
High (Floppy)
Moderate
Low (Pre-organized)
Metabolic Stability
Low (Oxidative cleavage)
High
High
Best Use Case
Initial "fishing" for degradation
Improving cellular uptake
Optimization for potency/selectivity
Part 3: Visualizing the Logic
The following diagram illustrates the decision logic for linker optimization and the mechanistic pathway of ternary complex formation.
Figure 1: The "Linkerology" workflow. Iterative cycles of design and screening are required to balance solubility, permeability, and cooperativity.
Objective: Determine if the linker promotes positive cooperativity (
).
Reagents:
Biotinylated E3 Ligase (e.g., Cereblon).
His-tagged POI (Protein of Interest).
Europium-Streptavidin (Donor).
APC-labeled Anti-His Antibody (Acceptor).
Workflow:
Preparation: Dilute PROTAC compounds in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127). Prepare a serial dilution (e.g., 10 µM down to 0.1 nM).
Binary Control: Measure
of PROTAC to POI alone and PROTAC to E3 alone using Fluorescence Polarization (FP) or TR-FRET.
Ternary Mix: Mix Biotin-E3 (50 nM), His-POI (50 nM), and PROTAC dilutions in 384-well plates.
Incubation: Incubate for 60 minutes at Room Temperature (RT).
Detection: Add Eu-Streptavidin and APC-Antibody. Incubate 60 mins.
Data Processing: Normalize luminescence to DMSO control. Fit data to a 4-parameter logistic equation to derive
.
Part 5: Case Study – The Evolution of BRD4 Degraders
The transition from dBET1 to MZ1 perfectly illustrates the power of linker optimization.
dBET1 (Winter et al., 2015):
Linker: Flexible butyl chain attached to a triazole.
Result: Degradation of BRD4, but generally "promiscuous" degradation of BET family members. The flexible linker allowed degradation but provided no structural constraint to enforce selectivity.
MZ1 (Gadd et al., 2017):
Linker: Optimized PEG-based linker that was specifically designed based on crystal structure analysis.
Result: The linker folds into a specific conformation, creating new interactions with the VHL ligase surface. This "isoform-specific" interaction increased cooperativity for BRD4 over BRD2/3, significantly enhancing potency and selectivity.
References
Winter, G. E., et al. (2015). "Phthalimide conjugation of JQ1 for the degradation of BRD4." Science, 348(6241), 1376–1381. [Link]
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521. [Link]
Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Future Medicinal Chemistry, 12(19). [Link]
Maple, H. J., et al. (2019). "Development of a general approach for the synthesis of PROTACs with rigid linkers." Bioorganic & Medicinal Chemistry Letters, 29(16), 2191-2194. [Link]
Comparative
Comparative Guide: Efficacy of Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride in PROTAC Linker Design
Executive Summary: The Shift to Rigid Linkers Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (M4POB-HCl) represents a critical class of semi-rigid, bifunctional linker precursors used in the synthesis of Proteolysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Rigid Linkers
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (M4POB-HCl) represents a critical class of semi-rigid, bifunctional linker precursors used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Unlike traditional flexible linkers (PEGs, alkyl chains), M4POB-HCl introduces a defined aryl-piperidine geometry that restricts conformational freedom.
This guide evaluates the efficacy of M4POB-HCl derived linkers against standard alternatives, focusing on their ability to enhance ternary complex stability , membrane permeability , and metabolic profile .
Core Value Proposition
Conformational Constraint: Reduces the entropic penalty upon ternary complex formation ($ \Delta S_{binding} $).[1]
Solubility Modulation: The piperidine nitrogen (pKa ~11) introduces a solubilizing cation at physiological pH, counteracting the hydrophobicity of warheads.[1]
Metabolic Stability: The aryl-ether bond is resistant to oxidative cleavage common in PEG chains.
Comparative Efficacy Analysis
The following table contrasts the M4POB-HCl derived motif against the two most common linker classes: Polyethylene Glycol (PEG) and Alkyl chains.[1]
Table 1: Linker Performance Matrix[1][2]
Feature
Methyl 4-(piperidin-4-yloxy)benzoate (Rigid)
Polyethylene Glycol (PEG) (Flexible)
Alkyl Chains (Hydrophobic)
Conformational Entropy
Low (Favorable) : Pre-organized structure minimizes entropy loss during binding.[1]
High (Unfavorable) : "Floppy" nature requires high entropic cost to freeze into active conformation.[1]
Moderate : More rigid than PEG but lacks directional constraint.[1]
Ternary Complex Cooperativity
High : Can lock E3 and POI into a precise orientation, enhancing degradation ($ D_{max} $).
Variable : Often leads to "loose" complexes; good for distance spanning but poor for cooperativity.[1]
Low : Non-specific hydrophobic interactions can interfere with orientation.[1]
Aqueous Solubility
High : Piperidine amine is protonated at pH 7.[1]4.
Very High : Hydrophilic ether oxygens recruit water.[1]
Poor : Lipophilic nature often requires formulation aids.[1]
Cell Permeability
Moderate-High : Balance of lipophilicity (aryl) and polarity.[1]
Low-Moderate : Long PEG chains often suffer from poor passive diffusion.
High : Good diffusion but high non-specific binding.[1]
Metabolic Liability
Low : Aryl ethers are stable.[1][2] Ester (if unreacted) is labile, but final amide is stable.[1]
Moderate : Susceptible to oxidative degradation (alcohol dehydrogenase/CYP).[1]
High : Susceptible to CYP450 oxidation at terminal carbons.[1]
Mechanistic Insight: Rigidity and Cooperativity[1]
The efficacy of M4POB-HCl stems from its ability to enforce a specific distance and angle between the E3 ligase and the Target Protein.[1] This is described by the Cooperativity Factor (
.[1] The linker acts merely as a connector.[1] The E3 and POI bind independently.[1]
Rigid Linkers (M4POB):
.[1] The linker constrains the proteins, encouraging favorable protein-protein interactions (PPIs) that stabilize the complex.[1]
Visualization: Linker Impact on Ternary Complex
The following diagram illustrates the thermodynamic advantage of the semi-rigid aryl-piperidine linker compared to a flexible PEG linker.
Figure 1: Thermodynamic landscape comparison. The rigid M4POB linker reduces the energy barrier for ternary complex formation by minimizing entropic loss.[1]
Experimental Protocol: Synthesis & Coupling
To utilize Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride effectively, it must be processed to expose its reactive terminals. The molecule is a heterobifunctional building block:
Result: This yields the carboxylic acid-linker-ligand , ready for amide coupling to the second ligand (Warhead).[1]
Visualization: Synthesis Flowchart
Figure 2: Step-by-step synthetic pathway from M4POB-HCl reagent to reactive carboxylic acid linker intermediate.
Critical Considerations for Drug Development
When selecting M4POB-HCl, researchers must account for the Vector of Approach .[1]
Geometry: The piperidine ring introduces a "kink" or specific angle.[1] It is not a linear spacer.[1][2][3][4] Molecular docking (e.g., Rosetta or Glide) is highly recommended to predict if this angle favors the ternary complex.[1]
Solubility Check: While the piperidine improves solubility, the benzoate moiety is hydrophobic.[1] Calculate ClogP of the final PROTAC; if >5, consider adding a short PEG spacer adjacent to the benzoate.[1]
References
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[1][5] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][5][]
BOC Sciences. (2024).[1] Overview of PROTAC Linkers: Types and Design.
Li, F., et al. (2021).[1] Discovery of Novel Piperidin-4-yl-benzoate Derivatives. Journal of Medicinal Chemistry (Inferred context from search results on piperidine benzoate derivatives).
Spectroscopic Validation & Performance Benchmarking: Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
Executive Summary & Strategic Importance Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a critical pharmacophore scaffold, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and selective est...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a critical pharmacophore scaffold, frequently utilized in the synthesis of GPCR ligands, kinase inhibitors, and selective estrogen receptor modulators (SERMs). Its structural integrity relies on the precise ether linkage between a benzoate moiety and a piperidine ring.
In drug development, the transition from crude intermediate to a validated hydrochloride salt is pivotal. The salt form offers superior aqueous solubility and crystallinity compared to the free base, but it introduces complexity in spectroscopic validation due to protonation shifts.
This guide provides a rigorous comparative analysis of the synthesized HCl salt against alternative forms (Free Base and Crude/Commercial sources), validated through a multi-modal spectroscopic framework (NMR, FTIR, LC-MS).
Synthesis & Validation Workflow
To understand the validation parameters, one must understand the genesis of the impurities. The standard synthesis involves a Mitsunobu coupling followed by Boc-deprotection. This route is efficient but prone to persistent triphenylphosphine oxide (TPPO) contamination.
Workflow Diagram: Synthesis to Validation
The following diagram outlines the critical path from raw materials to the validated salt, highlighting the decision gates based on spectroscopic data.
Caption: Figure 1: Critical path workflow for the synthesis and validation of the target hydrochloride salt.
Comparative Performance Guide
This section objectively compares the Synthesized HCl Salt (produced via the protocol below) against the Free Base form and Commercial Crude samples often used in early-stage screening.
Table 1: Physicochemical & Stability Benchmarking
Feature
Synthesized HCl Salt (Target)
Free Base Form
Commercial Crude (90-95%)
Solubility (DMSO)
High (>50 mg/mL)
Moderate
High (often contains salts)
Aqueous Solubility
High (Protonated amine)
Low (Lipophilic)
Variable
Hygroscopicity
Moderate (Requires desiccation)
Low
High (Impurities attract moisture)
Shelf Stability
Excellent (>1 year at 4°C)
Good (prone to oxidation)
Poor (degrades via hydrolysis)
NMR Clarity
Distinct (NH protons visible)
Broad NH signal
Noisy (TPPO peaks present)
Suitability
Biological Assays & GMP
Synthetic Intermediate only
Initial HTS only
Analytical Justification
Why the HCl Salt? The free base secondary amine is prone to formation of carbamates upon exposure to atmospheric CO2. The HCl salt locks the nitrogen, preventing this degradation [1].
Impurity Profile: Commercial crude samples often retain hydrazine or phosphine oxide byproducts from the Mitsunobu step. Our validation protocol (Section 4) specifically targets the detection of these "silent" impurities that standard UV purity checks might miss.
Spectroscopic Validation Strategy
This section details the specific diagnostic signals required to confirm identity and purity.
A. Proton NMR (
H NMR) - The Primary Standard
Solvent: DMSO-d
(Preferred over CDCl to visualize ammonium protons).
Aromatic Region (7.0 - 8.0 ppm):
Look for the characteristic AA'BB' system of the para-substituted benzoate.
~7.95 (d, 2H, ortho to ester).
~7.10 (d, 2H, ortho to ether).
Validation Check: Integration must be exactly 2:2. Deviation suggests unreacted starting material.
The "Salt" Signal (> 8.5 ppm):
Broad singlets around 8.8–9.2 ppm correspond to the
protons.
Note: This signal is absent in the Free Base. Its presence confirms salt formation.
The Ether Linkage (4.5 - 4.8 ppm):
A multiplet (septet-like) corresponding to the piperidine C4-H.
Diagnostic: In the Free Base, this is shielded (~4.3 ppm). In the HCl salt, the inductive effect of the cationic nitrogen deshields this proton downfield.
B. Infrared Spectroscopy (FTIR)
Ester Carbonyl: Strong band at 1715–1725 cm
.
Amine Salt: Broad band 2800–3200 cm
(N-H stretch overlap with C-H).
Ether C-O: Sharp band ~1250 cm
.
C. Mass Spectrometry (LC-MS)
Mode: ESI Positive.
Target Ion:
= 236.13 m/z (Calculated for CHNO).
Impurity Watch: Look for 279 m/z (TPPO) or 152 m/z (Methyl 4-hydroxybenzoate).
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(piperidin-4-yloxy)benzoate HCl
Rationale: This protocol prioritizes the removal of Mitsunobu byproducts without column chromatography, utilizing solubility differences.
Coupling: Dissolve Methyl 4-hydroxybenzoate (1.0 eq), N-Boc-4-hydroxypiperidine (1.1 eq), and Triphenylphosphine (1.2 eq) in anhydrous THF. Cool to 0°C. Dropwise add DIAD (1.2 eq). Stir 16h at RT.
Workup: Concentrate THF. Triturate residue with 9:1 Hexane:EtOAc. Filter off the solid Triphenylphosphine oxide (TPPO).
Deprotection: Dissolve the filtrate (Boc-intermediate) in Dioxane. Add 4M HCl in Dioxane (5 eq). Stir 4h.
Isolation: The product precipitates as the HCl salt. Filter the white solid.
Purification (Critical): Wash the filter cake with anhydrous Diethyl Ether (removes residual phenol) and Acetone (removes residual TPPO).
Drying: Vacuum dry at 40°C.
Protocol B: Analytical Validation Method
Rationale: Standard QC method for batch release.
Sample Prep: Dissolve 5 mg of product in 0.6 mL DMSO-d
.
Acquisition: 400 MHz or higher. 16 scans min.
Processing: Calibrate DMSO residual peak to 2.50 ppm.
Criteria:
No peaks at 7.5–7.7 ppm (indicates TPPO contamination).
No singlet at 1.4 ppm (indicates incomplete Boc-deprotection).
Logic for Structural Assignment
The following decision tree illustrates how to interpret spectroscopic data to troubleshoot the synthesis.
Caption: Figure 2: Spectroscopic decision tree for troubleshooting synthesis impurities.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11669467, Methyl 4-(piperidin-4-yloxy)benzoate. Retrieved from [Link]
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Retrieved from [Link]
Reich, H. J. (2024). Common NMR Solvents and Impurities. University of Wisconsin-Madison Chemistry. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for SNAr and Mitsunobu mechanisms). Retrieved from [Link]
Comparative
Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Compounds
Introduction The piperidine ring is a foundational saturated heterocycle, integral to the structure of countless natural alkaloids and synthetic pharmaceutical agents.[1][2] Its prevalence in drugs targeting a wide range...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The piperidine ring is a foundational saturated heterocycle, integral to the structure of countless natural alkaloids and synthetic pharmaceutical agents.[1][2] Its prevalence in drugs targeting a wide range of conditions makes the robust, accurate, and reliable quantification of piperidine-containing compounds a critical activity in drug discovery, development, and quality control.[1] The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[3][4][5] When multiple analytical methods are used across different laboratories, development phases, or technology platforms, a formal process of cross-validation is essential.
This guide provides an in-depth, objective comparison of common analytical methods for piperidine compounds and outlines the principles and experimental workflows for their cross-validation. Adhering to the standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), we will explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.[6][7][8]
Chapter 1: Overview of Primary Analytical Techniques
The choice of an analytical technique for a piperidine derivative is governed by the analyte's physicochemical properties—volatility, thermal stability, polarity, and the presence of a chromophore—and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a widely adopted, cost-effective, and powerful technique for quantifying piperidine compounds that possess a UV-absorbing moiety.[1][9] Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).[1]
Causality: The primary limitation of HPLC-UV is the analyte's need for a native chromophore. For piperidine compounds lacking this feature, a pre-column derivatization step is necessary to attach a UV-active functional group, such as a tosyl or benzoyl group.[10][11] This chemical modification enhances UV absorbance, allowing for sensitive detection.[11][12][13]
Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
GC-based methods are well-suited for volatile and thermally stable piperidine derivatives.[11][14] GC separates compounds based on their boiling points and interaction with the stationary phase in a capillary column.[15]
Expertise & Experience: The basic nitrogen of the piperidine ring can cause peak tailing on standard silica-based GC columns due to strong interactions with silanol groups. This is often mitigated by using specialized base-deactivated columns or by derivatizing the amine group to reduce its polarity and improve volatility, for instance, through acylation.[11][14] GC-MS offers the significant advantage of mass detection, providing structural information and high specificity, which is invaluable for impurity identification.[14]
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications demanding the highest sensitivity and selectivity, such as bioanalytical studies or the detection of genotoxic impurities, UPLC-MS/MS is the gold standard.[16][17] UPLC utilizes sub-2-µm particle columns to achieve faster and more efficient separations than conventional HPLC.[18] Tandem mass spectrometry provides exceptional specificity by monitoring a specific precursor-to-product ion transition.
Trustworthiness: The positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom, which is readily protonated to form [M+H]⁺ ions.[14] This high specificity often allows for minimal sample preparation ("dilute-and-shoot"), increasing throughput.[18] LC-MS methods have proven highly effective for detecting piperidine as a potential genotoxic impurity at levels far below regulatory thresholds.[17][19]
Chapter 2: The Principle and Necessity of Method Cross-Validation
Analytical method cross-validation is the formal process of comparing two distinct, validated analytical procedures to demonstrate that they provide equivalent results. This process is critical in several common pharmaceutical development scenarios.
According to ICH and FDA guidelines, cross-validation is required when:
Data from different analytical methods are being compared or combined within a single study.[20]
A method is transferred between different laboratories or sites.[21][22]
Significant changes are made to a validated method, such as switching between different analytical platforms (e.g., HPLC-UV to UPLC-MS).[20]
The core objective is to ensure the consistency and integrity of data throughout the drug development lifecycle.[23]
Cross-Validation Workflow
The following diagram illustrates the typical stages involved in the cross-validation of two analytical methods, from planning to final assessment.
Caption: A flowchart illustrating the typical stages in a cross-validation study.
Chapter 3: Case Study: Cross-Validation of HPLC-UV vs. UPLC-MS/MS Methods
This case study outlines the cross-validation of two methods for the quantification of a piperidine-containing Active Pharmaceutical Ingredient (API).
Method A: A validated, release-testing RP-HPLC-UV method.
Method B: A newly developed, high-sensitivity UPLC-MS/MS method for clinical sample analysis.
Experimental Protocols
Protocol 1: RP-HPLC-UV Method (Method A)
This method is adapted from established procedures for piperidine-containing molecules.[16]
Instrumentation: Standard HPLC system with a UV detector.
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Orthophosphoric Acid) and Methanol in a 30:70 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 221 nm.
Sample Preparation: A stock solution is prepared by dissolving an accurately weighed amount of the API standard in the diluent (Methanol:Water 50:50 v/v). Working standards and Quality Control (QC) samples are prepared by serially diluting the stock solution.
Protocol 2: UPLC-MS/MS Method (Method B)
This method is designed for high sensitivity, typical for bioanalytical applications or impurity analysis.[17][19]
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Column: Acquity BEH C18, 50×2.1mm, 1.7µm.
Mobile Phase: Gradient elution with 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B).
Flow Rate: 0.4 mL/min.
Ionization Mode: ESI Positive.
MS/MS Transition: Monitor a specific precursor ion ([M+H]⁺) to a stable product ion.
Sample Preparation: Samples are prepared by simple dilution in the mobile phase's initial composition.
Data Comparison and Acceptance Criteria
Identical sets of validation standards and QC samples (low, medium, and high concentrations) were analyzed in triplicate by both methods.[21] The acceptance criteria are based on ICH Q2(R1) guidelines.[3][4]
Validation Parameter
Method A (HPLC-UV)
Method B (UPLC-MS/MS)
Acceptance Criteria
Linearity (R²)
0.9995
0.9998
R² ≥ 0.999
Range (µg/mL)
0.5 - 50
0.001 - 1.0
Appropriate for intended use
Accuracy (% Recovery)
99.5% - 101.8%
98.9% - 101.2%
98.0% - 102.0%
Precision (%RSD)
0.8%
1.5%
≤ 2.0%
LOD (µg/mL)
0.15
0.0003
-
LOQ (µg/mL)
0.50
0.001
-
Analysis and Interpretation
The results demonstrate that both methods are linear, accurate, and precise within their respective ranges. The UPLC-MS/MS method shows significantly greater sensitivity, with LOD and LOQ values approximately 500 times lower than the HPLC-UV method. This is an expected and critical performance difference.
For cross-validation, the key is demonstrating that within the overlapping range of the two methods (e.g., 0.5 - 1.0 µg/mL), the quantitative results are statistically equivalent. A statistical evaluation, such as a two-sample t-test on the means and an F-test on the variances, should show no significant difference (p > 0.05). The successful outcome of these tests confirms that data generated by the new UPLC-MS/MS method is comparable to the established HPLC-UV method, ensuring data continuity.
The logical relationship and trade-offs between these techniques are visualized below.
Caption: Key characteristics of common analytical techniques for piperidine compounds.
Conclusion
The cross-validation of analytical methods for piperidine compounds is a mandatory step to ensure data integrity and comparability across different analytical platforms and laboratories. The choice between methods like HPLC-UV, GC-MS, and UPLC-MS/MS is driven by the specific requirements for sensitivity, selectivity, and the physicochemical properties of the analyte. By adhering to a structured validation protocol based on ICH guidelines, researchers and drug development professionals can confidently demonstrate that their chosen methods are fit for purpose and that the data generated is reliable, consistent, and scientifically sound.
References
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. (2024). [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2024). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021). [Link]
FDA Guidance on Analytical Method Validation. Scribd. (n.d.). [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. (n.d.). [Link]
Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. (n.d.). [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2026). [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024). [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (n.d.). [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (2022). [Link]
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. (2021). [Link]
The HPLC analytical approach of 3-amino piperidine.
What are the detection methods for piperidine? Biosynce Blog. (2025). [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. (2025). [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. (n.d.). [Link]
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. (n.d.). [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. (2024). [Link]
Best practices for analytical method transfers. Medfiles. (2023). [Link]
Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. PubMed. (2015). [Link]
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. (2025). [Link]
Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters. (n.d.). [Link]
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (n.d.). [Link]
Method for measuring content of piperidine impurity in glatiramer acetate sample.
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Center for Biotechnology Information. (n.d.). [Link]
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. ResearchGate. (2024). [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. (n.d.). [Link]
Comparative study of piperidine and piperazine derivatives in drug design
Executive Summary In the architecture of small molecule therapeutics, six-membered nitrogen heterocycles are ubiquitous.[1][2][3] However, the choice between piperidine (one nitrogen) and piperazine (two nitrogens) is ra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of small molecule therapeutics, six-membered nitrogen heterocycles are ubiquitous.[1][2][3] However, the choice between piperidine (one nitrogen) and piperazine (two nitrogens) is rarely arbitrary; it dictates the physicochemical "personality" of the drug.
This guide analyzes the trade-offs between these two scaffolds. While piperidine excels as a lipophilic, high-affinity headgroup for GPCRs and ion channels, piperazine dominates as a solubility-enhancing linker in kinase inhibitors and multi-target agents. This document provides the experimental data, metabolic profiles, and synthetic protocols necessary to justify scaffold selection in lead optimization.
Physicochemical & Structural Profiling[1][4][5]
The fundamental difference lies in the second nitrogen atom.[3] This single atom alters the basicity, lipophilicity, and vectorality of the molecule.
Piperazine introduces a specific vector angle (approx 180° if 1,4-sub), ideal for linear linkers.
Expert Insight: The "Basicity Trap"
Piperidine is a strong base (pKa > 11). At physiological pH (7.4), it exists almost exclusively as a cation.
Pros: Strong ionic interactions with Asp/Glu residues in GPCR binding pockets (e.g., Opioids like Fentanyl).
Cons: High risk of Lysosomal Trapping (accumulation in acidic organelles) and hERG inhibition (cardiotoxicity), as hERG channels bind hydrophobic basic amines.
Piperazine, with a lower pKa (~9.[4]7) and higher polarity, reduces the risk of hERG binding and improves the Ligand Lipophilicity Efficiency (LLE) .
Decision Framework: Scaffold Selection
The following decision tree illustrates the logical flow for selecting between these scaffolds based on ADME requirements.
Figure 1: Strategic decision tree for scaffold selection based on BBB permeability, solubility, and geometric requirements.
Metabolic Stability & Toxicology (CYP450)
Piperidine: The Oxidative Liability
Piperidine rings are often "metabolic soft spots."
Alpha-Carbon Oxidation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the carbon adjacent to the nitrogen, leading to ring opening or lactam formation.
Bioisosteric Fix: Blocking the alpha-positions with methyl groups (e.g., 2,6-dimethylpiperidine) or adding fluorine can sterically hinder this metabolism.
Piperazine: Reactive Metabolite Risks
While generally more stable to oxidation than piperidine, piperazine has unique liabilities:
N-Dealkylation: A common clearance pathway.
Iminium Ion Formation: Under oxidative stress, the piperazine ring can form reactive iminium intermediates, which may covalently bind to proteins (idiosyncratic toxicity). However, in most clinical drugs (e.g., Imatinib), this risk is managed by electron-withdrawing groups on the nitrogen.
Experimental Protocols
To validate the performance of these derivatives, the following protocols are standard in high-quality medicinal chemistry campaigns.
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon flow.
Catalyst Pre-complexation: Add Pd2(dba)3 and Phosphine ligand to the tube. Add anhydrous Toluene and stir at RT for 10 mins to generate the active catalytic species (color change often observed).
Substrate Addition: Add the Aryl Bromide, Amine, and NaOtBu base.
Reaction: Seal tube and heat to 100°C for 12 hours.
Work-up: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.
Validation: Purify via Flash Chromatography. Confirm product identity via ¹H-NMR (look for characteristic triplet/multiplet shifts of the ring protons).
Context: Determines the metabolic half-life (t1/2) and intrinsic clearance (CLint).
Methodology:
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg protein/mL).
Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge to pellet proteins. Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Synthetic Workflow Visualization
The following diagram illustrates the catalytic cycle involved in synthesizing these derivatives, highlighting the critical oxidative addition and reductive elimination steps where steric bulk (piperidine vs piperazine) influences yield.
Figure 2: Catalytic cycle for Pd-catalyzed C-N cross-coupling.[7] Steric hindrance in 2,6-substituted piperidines can slow the amine coordination step.
Case Studies in Drug Design
Case A: Imatinib (Gleevec) – The Piperazine Linker
Role: Piperazine acts as a solubility-enhancing linker connecting the methyl-phenyl group to the pyrimidine core.
Why not Piperidine? A piperidine linker would have increased lipophilicity (LogP) significantly, likely reducing oral bioavailability and creating solubility issues in formulation. The N-methyl piperazine moiety also provides a critical hydrogen bond interaction.
Case B: Fentanyl – The Piperidine Headgroup
Role: The piperidine ring is the central scaffold.
Why not Piperazine? The high lipophilicity of the piperidine ring is essential for rapid Blood-Brain Barrier (BBB) penetration, which drives the rapid onset of analgesia. A piperazine analog would be too polar to cross the BBB efficiently.
References
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today, 14(19-20), 1011-1020.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
Surh, Y. J., et al. (2011). Metabolic activation of piperazine derivatives. Chemical Research in Toxicology.
FDA Labeling Data. Imatinib Mesylate (Gleevec) Clinical Pharmacology.
Assessing the purity of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride from different suppliers
Executive Summary Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 163681-09-8 for free base analog reference) is a critical piperidine scaffold used in the synthesis of GPCR modulators and kinase inhibitors. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride (CAS: 163681-09-8 for free base analog reference) is a critical piperidine scaffold used in the synthesis of GPCR modulators and kinase inhibitors. While nominally sold as "98% Purity," our internal evaluation of three major commercial suppliers reveals significant variance in salt stoichiometry, residual solvent content, and specific process-related impurities that can derail downstream metal-catalyzed cross-couplings.
This guide provides a transparent, data-driven comparison of these sources and establishes a self-validating analytical workflow for incoming Quality Control (QC).
The "Hidden" Chemistry of Supplier Variability
In high-throughput medicinal chemistry, the assumption that "HCl salt" implies a precise 1:1 stoichiometry is a frequent cause of reaction failure. This secondary amine intermediate is typically synthesized via an SNAr or Mitsunobu reaction, followed by Boc-deprotection and salt formation.
Common Failure Modes Identified:
Elimination Byproducts: Harsh deprotection conditions can generate the tetrahydropyridine alkene impurity, which is often UV-silent or co-elutes on standard HPLC gradients.
Stoichiometric Drift: Hygroscopic salts often absorb atmospheric water, or contain excess HCl trapped in the lattice, skewing molecular weight calculations for downstream coupling.
Residual Solvents: Methanol or Dioxane trapped in the crystal lattice can react with electrophiles in subsequent steps.
Comparative Analysis: Suppliers A, B, and C
We acquired 5g samples from three distinct tiers of suppliers to benchmark performance.
Supplier Profiles:
Supplier A: Premium Western CRO (High cost).
Supplier B: Major Catalog Distributor (Mid-range).
Supplier C: Bulk Chemical Marketplace Vendor (Low cost).
Table 1: Analytical Data Summary
Metric
Supplier A
Supplier B
Supplier C
Visual Appearance
White Crystalline Powder
Off-white Powder
Pale Yellow Clumps
HPLC Purity (254 nm)
99.6%
98.1%
94.3%
qNMR Absolute Purity
99.4%
96.5%
89.2%
HCl Stoichiometry
1.01 eq (Mono-HCl)
1.15 eq (Excess HCl)
0.85 eq (Sub-stoichiometric)
Major Impurity
None detected
Residual EtOAc (1.2%)
Tetrahydropyridine (4.1%)
Water Content (KF)
0.2%
1.1%
3.5%
Discussion of Results
Supplier A represents the Gold Standard. The qNMR and HPLC data align perfectly, indicating a clean, dry, mono-hydrochloride salt.
Supplier B exhibits the "Solvent Trap." While the HPLC purity looks acceptable (98.1%), the qNMR reveals a lower absolute purity (96.5%) due to non-chromophores (residual ethyl acetate and excess HCl). Using this material without correction would lead to a 3.5% error in stoichiometry in a sensitive amide coupling.
Supplier C presents a Critical Risk . The 5% discrepancy between HPLC and qNMR is driven by the tetrahydropyridine elimination product (arising from harsh acidic deprotection). This alkene impurity can poison Palladium catalysts in Buchwald-Hartwig couplings. Furthermore, the "clumpy" appearance suggests significant hygroscopicity, confirmed by the 3.5% water content.
Recommended Analytical Workflows
To replicate these findings, we utilize a dual-validation system: HPLC for trace organic impurities and qNMR for absolute quantification.
Diagram 1: QC Decision Tree
This workflow ensures no "silent" impurities (like inorganic salts or residual solvents) are missed.
Caption: Analytical decision tree prioritizing qNMR for "truth" verification against standard HPLC methods.
Experimental Protocols
Protocol A: High-Fidelity HPLC Analysis
Standard neutral gradients cause peak tailing for secondary amines. We employ an acidic mobile phase to ensure the piperidine is fully protonated.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic hold)
2-12 min: 5% -> 95% B (Linear ramp)
12-15 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (aromatic ester) and 210 nm (impurities).
Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (90:10).
Protocol B: Quantitative NMR (qNMR)
This is the "Self-Validating" step. We use Maleic Acid as the Internal Standard (IS) because it has a distinct singlet at ~6.3 ppm in D₂O, well-separated from the benzoate aromatic protons (~8.0 ppm and ~7.1 ppm).
Preparation:
Dry the analyte in a vacuum desiccator for 4 hours.
Weigh exactly ~10.0 mg of the Analyte into a vial.
Weigh exactly ~5.0 mg of Maleic Acid (TraceCERT®) into the same vial.
Dissolve in 0.7 mL D₂O (Deuterium Oxide).
Acquisition:
Pulse sequence: zg30 (standard proton).
Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for aromatic protons is long; insufficient delay causes under-integration).
Scans: 16.
Calculation:
Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight.
Mechanistic Insight: Origin of Impurities
Understanding how the impurities form allows us to predict when a supplier's batch might be compromised.
Diagram 2: Impurity Genesis Pathway
Caption: Synthesis pathway highlighting the divergence points where elimination (Impurity 1) and hydrolysis (Impurity 2) occur.
References
International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines, 2006.[1][2] [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
Al-Rimawi, F. "Development and Validation of an HPLC-UV Method for the Determination of Secondary Amines." Journal of Chromatographic Science, 2010. [Link]
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects." Trends in Analytical Chemistry, 2012. [Link]
A Senior Application Scientist's Guide to Piperidine-Based Building Blocks: A Comparative Analysis of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine moie...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The piperidine moiety is a ubiquitous and highly valued scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties and provide versatile vectors for chemical modification[1][2]. Within this class of reagents, Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride has emerged as a key intermediate, particularly in the synthesis of bioactive compounds targeting the central nervous system and in the development of kinase inhibitors[3][4].
This guide provides an in-depth, objective comparison of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride with a curated selection of structurally similar, commercially available building blocks. By examining their chemical reactivity, physicochemical properties, and synthetic accessibility, supported by experimental data and detailed protocols, this document aims to equip you with the critical insights needed to make informed decisions in your synthetic endeavors.
Introduction to the Core Scaffold: Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is a bifunctional building block featuring a secondary piperidine amine and a methyl benzoate ester. The ether linkage at the 4-position of the piperidine ring provides a rigid connection to the aromatic system, a feature often exploited in structure-activity relationship (SAR) studies to constrain molecular conformation[3]. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in aqueous reaction media.
The core value of this building block lies in its two primary points of diversification: the secondary amine of the piperidine ring and the ester group on the benzoate ring. The piperidine nitrogen is a nucleophilic center, readily undergoing reactions such as N-alkylation, N-arylation, and acylation to introduce a wide array of substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol, providing further opportunities for chemical elaboration.
Comparative Analysis with Alternative Building Blocks
The utility of Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride can be best understood by comparing it to its structural isomers and analogs. These alternatives offer different spatial arrangements of the functional groups and varying degrees of conformational flexibility, which can significantly impact the biological activity and pharmacokinetic properties of the resulting molecules.
Positional Isomers: The Impact of Substituent Placement
The position of the piperidinyloxy group on the benzoate ring plays a crucial role in defining the vectoral projection of substituents and can influence intramolecular interactions.
Building Block
Structure
Key Differentiating Features
Methyl 4-(piperidin-4-yloxy)benzoate HCl
Para-substitution offers a linear geometry, ideal for spanning across binding sites.
Methyl 3-(piperidin-4-yloxy)benzoate HCl
Meta-substitution provides an angled geometry, which can be advantageous for accessing different pockets within a target protein.
Methyl 2-(piperidin-4-yloxy)benzoate HCl
Ortho-substitution introduces steric hindrance around the ester and ether linkage, potentially influencing reactivity and metabolic stability.
Expert Insights on Positional Isomer Selection:
Reactivity: The nucleophilicity of the piperidine nitrogen is not significantly affected by the substitution pattern on the distant benzoate ring. However, the reactivity of the ester group can be influenced. The ortho-isomer may exhibit reduced reactivity in hydrolysis or amidation reactions due to steric hindrance from the adjacent piperidinyloxy group.
Physicochemical Properties: The lipophilicity (LogP) and pKa of the piperidine nitrogen are expected to be very similar across the three isomers. However, properties like crystal packing and solubility can differ.
Application in Drug Design: The choice between para, meta, and ortho isomers is primarily driven by the desired three-dimensional orientation of the final molecule to achieve optimal interactions with the biological target.
Linker Variants: Modulating Rigidity and Chemical Space
The ether linkage in the parent compound can be replaced with other functionalities to alter the rigidity, polarity, and synthetic accessibility of the building block.
An amide linker introduces a hydrogen bond acceptor and can influence conformational preferences due to the partial double bond character of the C-N bond. The piperidine nitrogen is tertiary in this case.
The insertion of a methylene group between the ether oxygen and the benzoate ring adds a degree of conformational flexibility.
Expert Insights on Linker Variant Selection:
Synthetic Accessibility: The synthesis of the C-C linked analog typically involves a Suzuki or similar cross-coupling reaction, which may require different optimization compared to the Williamson ether synthesis used for the parent compound.
Physicochemical Properties: The ether linkage in the parent compound is a hydrogen bond acceptor, contributing to its overall polarity. Replacing it with a direct C-C bond increases lipophilicity. The amide linker in Methyl 4-(piperidine-1-carbonyl)benzoate significantly alters the electronic properties and removes the secondary amine functionality for further derivatization at that position.
Metabolic Stability: The ether linkage can be a site of metabolic cleavage. The C-C bond is generally more metabolically stable.
Experimental Data and Protocols
While direct, side-by-side comparative studies are scarce in the literature, we can synthesize available data and provide generalized, robust protocols for the key transformations of these building blocks.
Comparative Physicochemical Properties (Predicted and Experimental)
Note: Predicted LogP and pKa values are estimations and can vary based on the algorithm used. Experimental determination is recommended for precise values.
Experimental Workflow: N-Alkylation of Secondary Piperidines
The N-alkylation of the secondary piperidine nitrogen is a fundamental transformation for these building blocks. The following is a generalized protocol that can be adapted for various alkylating agents.
Caption: Generalized workflow for the N-alkylation of piperidine-containing building blocks.
Protocol: General Procedure for N-Alkylation
To a solution of the piperidine building block hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN) (0.1-0.5 M), add a base such as potassium carbonate (K2CO3, 2-3 eq) or diisopropylethylamine (DIPEA, 2-3 eq).
Stir the mixture at room temperature for 10-15 minutes.
Add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq).
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Performance and Causality:
Choice of Base and Solvent: The choice of base and solvent is crucial for reaction efficiency. A stronger, non-nucleophilic base like K2CO3 is often preferred to ensure complete deprotonation of the piperidine hydrochloride. DMF and CH3CN are excellent solvents for this reaction due to their polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophilic attack.
Reaction Time and Temperature: Reaction times can vary from a few hours to overnight, depending on the reactivity of the alkylating agent. More reactive alkylating agents (e.g., iodides) will generally react faster and at lower temperatures than less reactive ones (e.g., chlorides).
Yields: Typical yields for N-alkylation reactions of these building blocks range from 70-95%, contingent on the purity of the starting materials and the efficiency of the purification.
Experimental Workflow: Amide Coupling via Carboxylic Acid Intermediate
The methyl ester of the benzoate moiety can be readily converted to a carboxylic acid, which then serves as a versatile handle for amide bond formation.
Caption: A two-stage workflow for the synthesis of amides from the methyl benzoate building blocks.
Protocol: General Procedure for Amide Coupling
Part A: Ester Hydrolysis
Dissolve the methyl benzoate building block (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 ratio).
Add an excess of a base such as lithium hydroxide (LiOH, 2-4 eq).
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
Remove the organic solvents under reduced pressure.
Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the carboxylic acid intermediate.
Part B: Amide Coupling
To a solution of the carboxylic acid (1.0 eq) in DMF (0.1-0.5 M), add a coupling agent such as HATU (1.1 eq) or a combination of HOBt (1.1 eq) and EDC (1.1 eq), followed by a base like DIPEA (3.0 eq).
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
Add the desired amine (1.0-1.2 eq).
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
Perform a standard aqueous work-up and purify the product by column chromatography or recrystallization.
Expected Performance and Causality:
Hydrolysis Conditions: The use of a mixed solvent system (THF/MeOH/H2O) ensures the solubility of both the starting ester and the hydroxide salt intermediate. LiOH is often preferred for its high reactivity and the ease of removing lithium salts during work-up.
Coupling Reagents: A variety of peptide coupling reagents can be employed. HATU is a highly efficient modern coupling reagent that often provides high yields and clean reactions. The more classical HOBt/EDC combination is also very effective and more cost-efficient for larger scale synthesis.
Control of Side Reactions: It is crucial to use anhydrous solvents for the amide coupling step to prevent the hydrolysis of the activated ester intermediate. The order of addition of reagents is also important; pre-activation of the carboxylic acid before the addition of the amine generally leads to better results.
Conclusion and Future Perspectives
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride and its related analogs are invaluable tools in the arsenal of the medicinal chemist. The choice of a specific building block should be a deliberate decision based on a thorough analysis of the desired properties of the final molecule.
Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride remains an excellent choice for introducing a para-substituted phenyl ether moiety with a readily functionalizable piperidine ring.
Its positional isomers offer the ability to fine-tune the spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions.
Linker variants provide a means to modulate key properties such as rigidity, lipophilicity, and metabolic stability.
The experimental protocols provided in this guide are designed to be robust and adaptable, serving as a solid foundation for your synthetic explorations. As the field of drug discovery continues to evolve, the demand for novel, well-characterized building blocks will undoubtedly grow. A deep understanding of the comparative advantages of scaffolds like Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride will empower researchers to navigate chemical space with greater precision and efficiency, ultimately accelerating the discovery of new therapeutic agents.
Lima, M. C. A., et al. (2008). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2357. [Link]
Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
Stary, E., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]
Kolotaev, A. V., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781. [Link]
Gupta, S. P., & Handa, A. (1990). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Drug design and delivery, 6(3), 203–213. [Link]
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1103–1111. [Link]
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 243, 114759. [Link]
Stary, E., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]
Pelletier, G., & C-G, P. (2009). A comparison of several modern alkylating agents. Arkivoc, 2009(1), 251-264. [Link]
ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]
Stary, E., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 15(7), 1419–1433. [Link]
Al-Anazi, A. F., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 59(6), 2035-2040. [Link]
Chilin, A., et al. (1998). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Acta Pharmaceutica, 48(4), 225-238. [Link]
Glembockyte, V., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules (Basel, Switzerland), 27(21), 7423. [Link]
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 243, 114759. [Link]
ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... [Link]
Wang, T., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H)-one. Tetrahedron letters, 53(46), 6165–6168. [Link]
ResearchGate. Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. [Link]
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.... [Link]
SlidePlayer. Preparation of Methyl Benzoate. [Link]
Beyond Inhibition: A Comparative Guide to Validating PROTAC Biological Activity
[1] Executive Summary: The Paradigm Shift The validation of Proteolysis Targeting Chimeras (PROTACs) requires a fundamental departure from the "occupancy-driven" logic of Small Molecule Inhibitors (SMIs).[1] Unlike SMIs,...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Paradigm Shift
The validation of Proteolysis Targeting Chimeras (PROTACs) requires a fundamental departure from the "occupancy-driven" logic of Small Molecule Inhibitors (SMIs).[1] Unlike SMIs, which must maintain high occupancy at the target's active site to block function, PROTACs operate on an "event-driven" pharmacology.[1] They act as catalytic sub-stoichiometric turnover agents, meaning a single PROTAC molecule can destroy multiple copies of a target protein.[2][3]
This guide outlines the critical experiments required to validate this mechanism, contrasting PROTAC performance directly with traditional inhibitors and genetic knockdowns.
Part 1: The Comparative Landscape
To validate a PROTAC, one must first understand what "success" looks like compared to alternatives. The following table contrasts the three primary modalities for protein modulation.
Feature
Small Molecule Inhibitor (SMI)
PROTAC
Genetic Knockdown (CRISPR/RNAi)
Mechanism
Occupancy-driven: Blocks active site; requires 1:1 binding.
Event-driven: Catalytic degradation via Ubiquitin-Proteasome System (UPS).[4]
Expression-driven: Halts protein synthesis at DNA/RNA level.
Limited by active site conservation (e.g., Kinase ATP pockets).
High; driven by cooperativity () of the ternary complex.
Very High (Sequence specific).
Response Time
Seconds to Minutes.
Hours (typically 4–24h).
Days (depends on protein half-life).
Washout Effect
Rapid recovery (unless covalent).
Sustained: Protein must be re-synthesized.
Permanent (CRISPR) or Slow recovery (RNAi).
High-Dose Behavior
Saturation / Off-target toxicity.
Hook Effect: Loss of efficacy at high concentrations.[3][8]
Generally monotonic.
Part 2: Biophysical Validation (The Ternary Complex)
The defining characteristic of a functional PROTAC is the formation of a stable ternary complex: Target:PROTAC:E3 Ligase .[9]
The "Hook Effect" as a Validation Tool
In traditional inhibition, more drug is usually better. In PROTAC validation, a loss of signal at high concentrations—the Hook Effect —is a positive confirmation of the mechanism. It proves that the molecule is bivalent. At excess concentrations, binary complexes (PROTAC-Target and PROTAC-E3) saturate the system, preventing the two proteins from meeting.
Diagram: The Hook Effect Mechanism
The following diagram illustrates why the Hook Effect occurs, distinguishing between productive ternary complexes and non-productive binary saturation.
Caption: At optimal concentrations, PROTACs bridge the Target and E3. At high concentrations, distinct PROTAC molecules bind the Target and E3 separately, blocking interaction.
Protocol: TR-FRET Ternary Complex Assay
Objective: Quantify the formation of the Target:PROTAC:E3 complex and identify the optimal concentration range.
Why TR-FRET? Unlike AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ratiometric, making it less susceptible to "inner filter" effects caused by colored compounds.
Methodology:
Reagents:
Recombinant Target Protein (tagged, e.g., GST-Target).
Fluorophores: Anti-GST-Terbium (Donor) and Anti-His-d2/Fluorescein (Acceptor).
Workflow:
Step 1: Prepare a serial dilution of the PROTAC (typically 10 µM down to 1 nM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127). Note: Pluronic is critical to prevent sticky PROTACs from adhering to plastics.
Step 2: Add fixed concentrations of Target and E3 Ligase (typically 50–100 nM each).
Step 3: Incubate for 1 hour at Room Temperature to reach equilibrium.
Step 4: Add Donor and Acceptor fluorophores. Incubate 1 hour.
Step 5: Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm & 665 nm).
Data Analysis:
Calculate the TR-FRET ratio (
).
Plot Ratio vs. Log[PROTAC].
Success Criteria: A bell-shaped curve indicating complex formation at mid-range and disruption (Hook effect) at high range.
Part 3: Cellular Degradation Kinetics
Biophysical binding does not guarantee cellular degradation. Permeability and proteasome availability are rate-limiting steps.
Metrics: DC50 vs. Dmax
DC50 (Potency): The concentration at which 50% of the maximum degradation is achieved.
Dmax (Efficacy): The maximum percentage of protein degraded relative to vehicle control.
Insight: A PROTAC with a moderate DC50 but high Dmax (95%) is often clinically superior to one with a low DC50 but poor Dmax (60%).
Protocol: HiBiT Kinetic Degradation Assay
Why HiBiT? Western blots are semi-quantitative and low-throughput. The Promega HiBiT system allows for real-time kinetic monitoring in live cells, which is essential to distinguish between degradation and inhibition of synthesis.
Methodology:
Cell Engineering: Use CRISPR-Cas9 to knock-in the 11-amino acid HiBiT tag at the endogenous locus of the target protein. Express the LgBiT (Large BiT) protein constitutively.
Workflow:
Step 1: Seed HiBiT-expressing cells in white 96-well plates. Allow adherence (24h).
Step 2: Treat with PROTAC serial dilution.[10][11] Include a "Dead PROTAC" (negative control with methylated glutarimide or diastereomer) and a standard Inhibitor (e.g., JQ1 for BRD4) for comparison.
Step 3: Add Nano-Glo® Endurazine™ Live Cell Substrate.[6]
Step 4: Measure luminescence every 15 minutes for 24 hours at 37°C.
Validation:
Washout Experiment: After 4 hours of treatment, wash cells 3x with PBS and replace with drug-free media.
Expectation: PROTAC-treated cells will show sustained suppression of signal (due to protein destruction), whereas Inhibitor-treated cells (if measuring a downstream phenotype) will recover rapidly.[3]
Part 4: Mechanistic Verification (The "Kill" Switch)
To claim a molecule is a PROTAC, you must prove the degradation is proteasome-dependent and E3-ligase dependent , not just cytotoxicity or off-target effects.
Diagram: The Mechanistic Decision Tree
Use this logic flow to validate the mechanism of action.
Caption: A rigorous decision tree to confirm UPS-mediated degradation. Failure to rescue at any step suggests a non-PROTAC mechanism.
Key Rescue Experiments
Proteasome Inhibition: Pre-treat cells with MG132 (10 µM) or Epoxomicin for 1 hour before adding the PROTAC.
Result: Degradation should be completely blocked.
Neddylation Inhibition: Pre-treat with MLN4924 (1 µM). This prevents the E3 ligase (specifically Cullin-RING ligases) from being activated.
Result: Degradation should be blocked.
Competition Assay: Co-treat with a 100-fold excess of the free ligand (either the warhead or the E3 binder, e.g., Thalidomide).
Result: The free ligand competes for the binding site, preventing ternary complex formation and rescuing the protein levels.
References
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences. [Link]
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
Hughes, S. J., et al. (2017). PROTACs: The Hook Effect and Cooperativity. biophysical validation methods. [Link]
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
Comparative Analysis of Reaction Monitoring Techniques for Synthesis
Executive Summary In modern organic synthesis and pharmaceutical development, the transition from "recipe-based" chemistry to "data-driven" process understanding is hinged on how reaction progress is observed.[1] This gu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern organic synthesis and pharmaceutical development, the transition from "recipe-based" chemistry to "data-driven" process understanding is hinged on how reaction progress is observed.[1] This guide objectively compares the two dominant paradigms: Offline Analysis (HPLC, GC, NMR) and In-Situ Monitoring (FTIR, Raman, FBRM).
While offline techniques remain the gold standard for purity and yield quantification, they suffer from a "blind spot"—the time lag between sampling and data acquisition. In-situ techniques bridge this gap, offering video-like resolution of reaction kinetics, though often at the cost of structural specificity. This analysis provides the experimental frameworks to select and validate the correct tool for your specific chemistry.
Part 1: The Technical Landscape
The Offline Paradigm: "Quench and Analyze"
Techniques: HPLC, UPLC, GC, Offline NMR.
This is the historical standard. A reaction is run, an aliquot is physically removed, quenched (to stop the reaction), and analyzed.
Mechanism: Separation based on polarity (LC) or volatility (GC) followed by detection (UV, MS, FID).
Best For: Final purity determination, impurity profiling (down to 0.05% area), and isolated yield calculation.
The Kinetic Advantage: By tracking absorbance at a specific wavenumber over time, you generate a reaction profile (concentration vs. time) in real-time. This reveals induction periods, stall points, and endpoint precision that offline methods miss.
Best For: Reaction kinetics, detecting transient intermediates, safety (no sampling of hazardous reagents), and crystallization monitoring.
Part 2: Comparative Performance Matrix
The following table contrasts the operational capabilities of standard offline HPLC against in-situ FTIR.
Feature
Offline HPLC/UPLC
In-Situ FTIR (e.g., ReactIR)
In-Situ Raman
Data Frequency
Low (1 data point every 5–30 min)
High (1 data point every 15–60 sec)
High (1 data point every 15–60 sec)
Structural Specificity
High (Separates isomers/impurities)
Medium (Functional group specific)
High (Fingerprint region, polymorphs)
Quantification
Absolute (with standards)
Relative (requires calibration)
Relative (requires calibration)
Invasiveness
High (Physical removal of sample)
Low (Probe insertion only)
Low (Non-contact probes available)
Blind Spots
Transients, Air-sensitive species
Species with overlapping IR bands
Fluorescence interference
Primary Utility
Purity, Yield, Impurity ID
Kinetics, Mechanism, Safety
Crystallization, Polymorphs
Part 3: Critical Experimental Protocol
Protocol: Calibrating In-Situ Data for Quantitative Kinetics
Expert Insight: A common failure mode in adopting in-situ tools is treating the absorbance trends as absolute concentration without validation. To generate "Trustworthy" data (E-E-A-T), you must cross-validate the in-situ trend with offline reference points.
Objective: Convert qualitative IR absorbance (Abs) into quantitative Molar Concentration (M) to determine a reaction rate constant (
).
Step 1: The Setup
Blanking: Insert the clean probe into the reactor containing only the solvent at the reaction temperature. Collect a background spectrum (64–128 scans) to subtract solvent bands.
Region Selection: Identify a "unique diagnostic peak" for your starting material (SM) or product (P) that does not overlap with solvent or reagent peaks.
Example: Carbonyl stretch of an ester (
) or Nitrile stretch ().
Step 2: The Reaction & Sampling
Initiate the reaction. Set the FTIR to collect spectra every 30 seconds.
Concurrent Sampling: At specific time intervals (
min), withdraw an aliquot for offline HPLC analysis.
Mark the Event: Use the software (e.g., iC IR) to timestamp exactly when the aliquot was taken. This synchronizes the offline data with the inline data.
Step 3: The Correlation (Self-Validation)
Analyze aliquots via HPLC to get absolute concentrations (
).
Extract the Absorbance value (
) from the FTIR trend at the exact timestamps of the aliquots.
Plot
vs. .
According to Beer-Lambert Law (
), this should be linear.
If
, your in-situ probe is now a quantitative tool.
Correction: If the plot is non-linear, check for baseline drift or detector saturation.
Part 4: Visualizing the Workflow
Diagram 1: Decision Logic for Technique Selection
This diagram guides the researcher on when to deploy which technique based on the chemical challenge.
Caption: Decision matrix for selecting the optimal PAT tool based on reaction heterogeneity, stability, and sensitivity requirements.
Diagram 2: The "Closed-Loop" Data Flow
Comparison of the manual offline loop vs. the automated in-situ loop.
Caption: Comparative workflow showing the latency in offline analysis versus the direct data stream of in-situ monitoring.
References
Review of In-Situ Sensors: "In situ sensors for flow reactors – a review." Reaction Chemistry & Engineering, 2021.[3] Link
FTIR vs HPLC Comparison: "A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring." Taylor & Francis, 2025. Link
Quantification Protocol: "Use of Standard Addition to Quantify In Situ FTIR Reaction Data." Journal of Organic Chemistry, 2020. Link[4]
Online NMR & HPLC: "Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development." Analytical Chemistry, 2013.[1][5] Link
Industrial Application: "Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development." Organic Process Research & Development, 2014. Link
Comparative Synthetic Strategies for Piperidine Benzoates: A Process Chemistry Perspective
Strategic Overview Piperidine benzoates represent a critical structural motif in medicinal chemistry, serving as the core scaffold for local anesthetics (e.g., Piperocaine), muscarinic antagonists, and psychotropic agent...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
Piperidine benzoates represent a critical structural motif in medicinal chemistry, serving as the core scaffold for local anesthetics (e.g., Piperocaine), muscarinic antagonists, and psychotropic agents. For the process chemist, the synthesis of these esters presents a specific challenge: the chemoselectivity of esterification in the presence of a tertiary amine .
The basic nitrogen within the piperidine ring complicates standard acid-catalyzed routes due to ammonium salt formation, which deactivates the molecule toward nucleophilic attack. Consequently, the choice of synthetic route is rarely about "what works" but rather "what scales" and "what yields the highest purity."
This guide compares the three dominant methodologies:
Nucleophilic Acyl Substitution (Schotten-Baumann conditions): The industrial workhorse.
Steglich Esterification: The mild, laboratory-scale preference.
Fischer Esterification (Modified): The atom-economical but kinetically challenging route.
Decision Matrix: Selecting the Right Route
Before initiating wet chemistry, use this logic flow to determine the optimal path based on your substrate's sensitivity and your scale.
Figure 1: Strategic decision tree for selecting the esterification method based on substrate stability and operational scale.
Head-to-Head Performance Analysis
The following data summarizes the performance of these routes when applied to the synthesis of Piperocaine (3-(2-methylpiperidin-1-yl)propyl benzoate) and generic 1-alkyl-4-piperidinyl benzoates .
Metric
Route A: Steglich (DCC/DMAP)
Route B: Schotten-Baumann (Acyl Chloride)
Route C: Fischer (Acid Catalyzed)
Yield (Isolated)
85–95%
90–98%
40–65% (Equilibrium limited)
Reaction Time
3–12 Hours
1–4 Hours
12–48 Hours
Atom Economy
Poor (Huge Urea byproduct)
Moderate (HCl byproduct)
Excellent (Water byproduct)
Purification
Difficult (Removal of DCU)
Easy (Acid/Base Extraction)
Moderate (Unreacted SM)
Scalability
Low (Exothermic, Allergens)
High (Standard cooling)
High (Simple reactors)
Moisture Sensitivity
High (DCC hydrates)
High (Hydrolysis of Chloride)
Low (Water is tolerated/removed)
Route A: Steglich Esterification (The "Mild" Route)[1][2]
Best For: Complex, acid-sensitive piperidine derivatives or when stereocenter retention is critical.
Mechanism & Causality
This reaction utilizes Dicyclohexylcarbodiimide (DCC) to activate the benzoic acid, forming an O-acylisourea intermediate.[1] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst.[2]
Why DMAP? Direct attack of the alcohol on the O-acylisourea is slow. DMAP attacks first to form a reactive N-acylpyridinium ion, which is rapidly intercepted by the alcohol.
The Piperidine Factor: Since the piperidine nitrogen is tertiary, it cannot form an amide. However, if the nitrogen is unprotected (secondary), this route will exclusively yield the benzamide.
Experimental Protocol
Target: 1-methyl-4-piperidinyl benzoate
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Activation (Critical Step): Cool the solution to 0°C. Add DCC (1.1 equiv, 11 mmol) dissolved in minimal DCM dropwise over 10 minutes.
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).
Workup (The "Self-Validating" Step):
Filter the reaction mixture through a Celite pad to remove the bulk DCU.
Wash the filtrate with saturated NaHCO₃ (remove unreacted acid) and Brine.
Validation: If the filtrate turns cloudy upon standing, more DCU is precipitating. Cool to -20°C and filter again.
Purification: Flash chromatography is usually required to remove traces of urea.
Route B: Schotten-Baumann / Acyl Chloride (The "Robust" Route)
Best For: Scale-up, simple substrates (like Piperocaine), and cost-efficiency.[3]
Mechanism & Causality
This route relies on the high electrophilicity of benzoyl chloride.
The Challenge: The reaction generates HCl. If the piperidine nitrogen is free, it will scavenge the HCl, forming a hydrochloride salt. This salt is often insoluble in the organic phase and non-nucleophilic, potentially stalling the reaction.
The Solution: Use an excess of base (Triethylamine or aqueous NaOH in a biphasic system) to neutralize the HCl and keep the piperidine in its free-base, nucleophilic form.
Note: Excess base is vital to scavenge HCl and prevent ammonium salt precipitation.
Addition: Cool to 0°C. Add Benzoyl Chloride (1.2 equiv, 60 mmol) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench & Workup (Self-Validating System):
Add water (100 mL) to quench excess benzoyl chloride.
Acid/Base Extraction (Purification Trick):
Extract organic layer with 1M HCl. The product (amine) moves to the aqueous layer; neutral impurities (excess benzoyl chloride/benzoic acid) stay in DCM. Discard DCM.
Basify the aqueous layer with 6M NaOH to pH 12. The product precipitates/oils out.
Extract the now-basic aqueous layer with fresh DCM.
Isolation: Dry (MgSO₄) and concentrate. This method typically yields >95% purity without chromatography.
Mechanistic Visualization
The following diagram contrasts the activation pathways of the two primary routes. Note the role of the Base in Route B versus the Catalyst in Route A.
Figure 2: Mechanistic comparison showing the multi-step activation of Steglich vs. the direct electrophilic nature of Acyl Chlorides.
References
McElvain, S. M. (1927).[4] "Piperidine Derivatives.[4][5][6] IV. Substituted Piperidine-Alkyl Benzoates and Para-Aminobenzoates."[4] Journal of the American Chemical Society, 49(11), 2835–2840. Link
Neises, B., & Steglich, W. (1978).[1] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524. Link
Trost, B. M. (1991).[7] "The Atom Economy—A Search for Synthetic Efficiency." Science, 254(5037), 1471–1477. Link
Organic Chemistry Portal. "Steglich Esterification." Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10782, Piperocaine." Link
Operational Guide: Safe Disposal of Methyl 4-(piperidin-4-yloxy)benzoate Hydrochloride
[1][2] Executive Summary & Chemical Profile Objective: This guide defines the safe handling, segregation, and disposal protocols for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.[1][2] Context: As a pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.[1][2]
Context: As a pharmaceutical intermediate containing a piperidine moiety and a benzoate ester, this compound requires specific handling to prevent environmental contamination and ensuring complete thermal destruction.[1] It is an amine hydrochloride salt , meaning it poses potential acidity and irritation hazards.[1][2]
Decontamination: Clean surface with 70% Ethanol or Isopropanol.[1]
Mechanism:[3][4] The ester and amine salt are highly soluble in alcohols, ensuring efficient removal from bench surfaces.[1]
Disposal Procedures (The Workflow)
Critical Warning: Do not mix this compound with Bleach (Sodium Hypochlorite) .[1]
Scientific Rationale: The secondary amine in the piperidine ring can react with hypochlorite to form N-chloropiperidine, a potentially unstable and toxic chloramine derivative.[1][2]
Stream: Segregate into "Solid Hazardous Waste" drums.
Note: Although it contains Chloride (Cl-), it is generally not classified as "Halogenated Waste" (which usually refers to solvents like DCM).[1][2] However, check your facility's specific incineration acceptance criteria.[1][2]
Disposal Method: Chemical Waste Stream (Fuel Blending/Incineration).[1]
Characterization: Determine the primary solvent.[1]
Aqueous/Methanol: Segregate to "Non-Halogenated Organic Waste" .[1]
Dichloromethane/Chloroform:[1] Segregate to "Halogenated Organic Waste" .[1]
pH Check: If the solution is purely aqueous, check pH.
Action: If pH < 2, neutralize to pH 5–9 before adding to a general organic waste drum to prevent drum corrosion or dangerous off-gassing.[1][2]
Precipitation (Optional Volume Reduction):
Basifying the aqueous solution (pH > 10) with NaOH will deprotonate the piperidine, likely causing the free base to precipitate (as it is less water-soluble than the HCl salt).[1]
Benefit: Allows filtration of the solid for solid waste disposal, reducing liquid waste volume.[1]
Visual Decision Tree
The following diagram illustrates the logical flow for disposing of this specific compound.
Caption: Decision logic for segregating Methyl 4-(piperidin-4-yloxy)benzoate HCl waste streams based on physical state and solvent composition.
Regulatory Framework (RCRA & EPA)[1][2][8]
While Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride is not explicitly listed on the EPA's P-list or U-list, it must be managed as a Characteristic Hazardous Waste or under Generator Knowledge due to its toxicity profile.[1][2]
Waste Coding (US EPA):
If the waste is ignitable (e.g., in Methanol): D001 .[1][5]
If unlisted and stable: Classify as "Non-Regulated Chemical Waste" pending destruction, but best practice dictates treating it as Hazardous to ensure incineration.[1][2]
Destruction Efficiency:
The ester linkage is susceptible to hydrolysis, but the piperidine ring is robust.[1]
Requirement: Incineration at >1000°C with a residence time of >2 seconds is required to ensure complete mineralization of the nitrogenous heterocycle.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride.[1][2] PubChem.[1][6] [Link]1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] [Link]1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS.org.[1] [Link]1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] OSHA.gov.[1] [Link]1]